molecular formula C9H9NO3 B8056615 4-Carbamoyl-2-methylbenzoic acid

4-Carbamoyl-2-methylbenzoic acid

Cat. No.: B8056615
M. Wt: 179.17 g/mol
InChI Key: LGEPNRWKNPFLJQ-UHFFFAOYSA-N
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Description

4-Carbamoyl-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Carbamoyl-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Carbamoyl-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-carbamoyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEPNRWKNPFLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Carbamoyl-2-methylbenzoic Acid: Structural Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8) is a bifunctional aromatic scaffold characterized by the coexistence of a carboxylic acid and a primary amide on a toluene core.[1] This specific substitution pattern—placing the amide para to the acid with an ortho-methyl group—imparts unique steric and electronic properties, making it a critical intermediate in the synthesis of respiratory therapeutics (e.g., Revefenacin) and novel heterocyclic pharmacophores. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and application in fragment-based drug design.

Chemical Identity & Structural Specifications[2][3][4][5][6]

Nomenclature and Identifiers
ParameterSpecification
IUPAC Name 4-Carbamoyl-2-methylbenzoic acid
Synonyms 4-(Aminocarbonyl)-2-methylbenzoic acid; 2-Methylterephthalamic acid
CAS Registry Number 99357-97-8
Molecular Formula C

H

NO

Molecular Weight 179.17 g/mol
SMILES CC1=C(C(=O)O)C=CC(=C1)C(=O)N
InChI Key LGEPNRWKNPFLJQ-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus data derived from structural analogues and computational models.

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point >230 °C (Predicted based on amide H-bonding network)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (acidic pH), soluble in alkaline aqueous solutions.
pKa (Acid) ~3.8 – 4.0 (Carboxylic acid)
pKa (Base) ~ -0.5 (Amide oxygen protonation)
LogP 0.7 (Predicted)
H-Bond Donors 2 (Amide NH

, Acid OH)
H-Bond Acceptors 3 (Acid C=O, Amide C=O, Acid OH)

Synthetic Methodology

The synthesis of 4-carbamoyl-2-methylbenzoic acid requires precise control to differentiate between the two carbonyl centers. The most robust industrial route involves the selective hydrolysis of 4-cyano-2-methylbenzoic acid.

Primary Route: Selective Nitrile Hydrolysis

This pathway utilizes the distinct reactivity of the cyano group compared to the carboxylic acid. The starting material, 4-cyano-2-methylbenzoic acid, is subjected to controlled hydration.

Reaction Protocol:

  • Starting Material: 4-Cyano-2-methylbenzoic acid (CAS 1975-53-7).[2]

  • Reagents: Hydrogen Peroxide (30%), Potassium Carbonate (K

    
    CO
    
    
    
    ), DMSO or Water.
  • Conditions: The reaction is typically conducted at 0–25 °C. The oxidative hydrolysis (Radziszewski reaction conditions) selectively converts the nitrile to the primary amide without hydrolyzing the amide further to the di-acid.

  • Workup: Acidification of the reaction mixture precipitates the product due to the zwitterionic character and H-bonding network.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and the forward reaction pathway, highlighting the divergence from the potential side-product (2-methylterephthalic acid).

SynthesisPathway Precursor 4-Bromo-2-methylbenzoic acid Nitrile 4-Cyano-2-methylbenzoic acid (CAS 1975-53-7) Precursor->Nitrile Pd-catalyzed or Rosenmund-von Braun Target 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8) Nitrile->Target Controlled Hydration SideProduct 2-Methylterephthalic acid (Over-hydrolysis impurity) Target->SideProduct Hydrolysis (Avoid) Cyanation CuCN, DMF Reflux Hydrolysis H2O2, K2CO3 DMSO, 20°C (Selective) OverReaction H3O+, Heat (Strong Acid)

Figure 1: Synthetic pathway focusing on the selective hydration of the nitrile group to yield the target amide while avoiding over-hydrolysis to the dicarboxylic acid.

Analytical Characterization

Confirming the structure requires distinguishing the primary amide protons from the carboxylic acid proton and verifying the regiochemistry of the methyl group.

Spectroscopic Signature (Predicted)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       13.0–13.5 (br s, 1H, COOH ): Characteristic broad acid singlet.
      
    • 
       8.0–7.5 (br s, 2H, CONH 
      
      
      
      ): Two broad singlets (often split due to restricted rotation).
    • 
       7.9 (d, 1H, Ar-H): Proton adjacent to the acid (C6).
      
    • 
       7.7 (s, 1H, Ar-H): Proton between methyl and amide (C3).
      
    • 
       7.6 (d, 1H, Ar-H): Proton adjacent to amide (C5).
      
    • 
       2.55 (s, 3H, Ar-CH 
      
      
      
      ): Methyl group singlet, deshielded by the ortho-acid.
  • IR Spectroscopy (ATR):

    • 3400, 3180 cm

      
      :  N-H stretching (primary amide doublet).
      
    • 1690–1710 cm

      
      :  C=O stretching (carboxylic acid).
      
    • 1650–1670 cm

      
      :  C=O stretching (Amide I band).
      

Applications in Drug Development

Revefenacin and Antimuscarinic Agents

4-Carbamoyl-2-methylbenzoic acid serves as a structural motif in the synthesis of Long-Acting Muscarinic Antagonists (LAMAs). In the synthesis of Revefenacin (a bronchodilator for COPD), the "4-carbamoyl-2-methyl" moiety is crucial for binding affinity to the M3 muscarinic receptor. The amide group acts as a hydrogen bond donor/acceptor in the receptor pocket, while the methyl group provides conformational lock, restricting rotation and improving selectivity.

Precursor for Heterocycles

The compound undergoes cyclodehydration to form phthalimides or isoindolinones when reacted with diamines or under dehydrating conditions.

  • Reaction: Intramolecular condensation between the amide nitrogen and the carboxylic acid (under activation) can yield isoindoline-1,3-dione derivatives, although the para orientation usually prevents direct cyclization on the same ring. Instead, it is used to link to other pharmacophores via the acid group, preserving the amide as a distal interaction point.

Handling and Safety (SDS Summary)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood.[3] Avoid dust formation. The compound is stable under normal temperature and pressure but reacts vigorously with strong oxidizing agents and strong bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57748639, 4-Carbamoyl-2-methylbenzoic acid. Retrieved from [Link]

  • MDPI (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid. Molbank 2022(3), M1407. Retrieved from [Link][4][5][6][7]

Sources

An In-depth Technical Guide to the Solubility of 4-Carbamoyl-2-methylbenzoic Acid in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of preclinical assessment. It dictates formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide focuses on 4-Carbamoyl-2-methylbenzoic acid, a molecule of interest for its potential applications, and provides a comprehensive technical framework for evaluating its solubility in two common and functionally distinct laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol.

This document moves beyond a simple data sheet. It is designed for researchers, scientists, and drug development professionals, providing a first-principles analysis of the anticipated solubility based on molecular interactions, followed by a robust, field-proven experimental protocol for its quantitative determination. We will explore the causality behind solvent choice, the intricacies of the experimental setup, and the self-validating mechanisms that ensure the trustworthiness of the generated data.

Physicochemical Characterization of the System Components

A predictive understanding of solubility begins with a thorough characterization of the solute and the solvents . The principle of "similia similibus solvuntur" or "like dissolves like" is our foundational guide[1].

The Solute: 4-Carbamoyl-2-methylbenzoic Acid

4-Carbamoyl-2-methylbenzoic acid (C₉H₉NO₃, Molar Mass: 179.17 g/mol ) is a substituted aromatic carboxylic acid[2]. Its structure presents several key functional groups that dictate its solubility behavior:

  • Carboxylic Acid (-COOH): A highly polar group capable of acting as a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen)[3].

  • Primary Amide (-CONH₂): Another polar group that features two hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen).

  • Aromatic Ring: A nonpolar, hydrophobic benzene ring.

  • Methyl Group (-CH₃): A nonpolar, lipophilic group.

The presence of both highly polar, hydrophilic groups and nonpolar, hydrophobic regions makes 4-Carbamoyl-2-methylbenzoic acid an amphiphilic molecule. Its solubility will be determined by a solvent's ability to effectively interact with these competing moieties.

The Solvents: A Tale of Two Polarities

While both DMSO and methanol are considered polar solvents, they belong to different subclasses that profoundly impact their solvation mechanisms[4].

DMSO is a powerful, polar aprotic solvent[5][6]. Its key characteristics include:

  • High Polarity: A large dipole moment and a high dielectric constant (46.7) enable it to effectively solvate polar molecules and dissolve salts[6][7].

  • Aprotic Nature: It lacks acidic protons (protons attached to an electronegative atom) and therefore cannot act as a hydrogen bond donor[6][8].

  • Strong H-Bond Acceptor: The oxygen atom of the sulfoxide group is a potent hydrogen bond acceptor.

This combination makes DMSO exceptionally effective at disrupting the crystal lattice energy of solid compounds by solvating cations and forming hydrogen bonds with solute H-bond donors[5][7]. It is often referred to as a "universal solvent" in drug discovery for its ability to dissolve a wide array of both polar and nonpolar compounds[7][9].

Methanol is the simplest polar protic solvent[10]. Its defining features are:

  • High Polarity: It is a polar molecule, though with a lower dielectric constant (32.7) than DMSO[11].

  • Protic Nature: The hydroxyl (-OH) group allows methanol to act as both a hydrogen bond donor and a hydrogen bond acceptor[4][12].

Methanol's ability to engage in hydrogen bonding in a manner similar to water makes it an effective solvent for many polar organic molecules[10][13].

Theoretical Solubility Assessment & Molecular Interactions

Based on the physicochemical properties, we can predict the relative solubility of 4-Carbamoyl-2-methylbenzoic acid in each solvent.

In DMSO: Excellent solubility is anticipated. The strong hydrogen bond accepting capacity of the DMSO sulfoxide group will readily interact with the hydrogen bond donors of the carboxylic acid and amide groups on the solute. Simultaneously, the two methyl groups on DMSO provide a nonpolar character that can engage in van der Waals interactions with the aromatic ring and methyl group of the solute[7]. This dual-capability makes DMSO highly effective at breaking the intermolecular hydrogen bonds (e.g., carboxylic acid dimers) that hold the solute's crystal lattice together and solvating the entire molecule.

In Methanol: Good solubility is expected, but likely less than in DMSO. Methanol can form hydrogen bonds with the solute, acting as a donor to the carbonyl oxygens and an acceptor for the acidic and amide protons[12]. However, methanol's smaller size and its own strong self-association through hydrogen bonding may render it slightly less effective than DMSO at overcoming the solute's crystal lattice energy. Carboxylic acids are generally soluble in alcohols, but the overall balance of interactions suggests DMSO may have an advantage[3].

The following diagram illustrates the primary predicted molecular interactions.

G cluster_solute 4-Carbamoyl-2-methylbenzoic Acid cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute C₉H₉NO₃ COOH -COOH (H-Donor/Acceptor) Solute->COOH CONH2 -CONH₂ (H-Donor/Acceptor) Solute->CONH2 Aromatic Aromatic Ring (Nonpolar) Solute->Aromatic DMSO DMSO DMSO_Acceptor Strong H-Bond Acceptor DMSO->DMSO_Acceptor DMSO_Nonpolar Nonpolar Methyl Groups DMSO->DMSO_Nonpolar DMSO_Acceptor->COOH Strong H-Bonding DMSO_Acceptor->CONH2 Strong H-Bonding DMSO_Nonpolar->Aromatic van der Waals MeOH Methanol MeOH_DA H-Bond Donor & Acceptor MeOH->MeOH_DA MeOH_DA->COOH H-Bonding MeOH_DA->CONH2 H-Bonding

Caption: Predicted molecular interactions governing solubility.

A Validated Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous and reproducible experimental method is required. The gold standard for determining the equilibrium solubility of a compound is the Shake-Flask Method[1][14]. This protocol is designed to be a self-validating system, ensuring the integrity of the results.

Principle of the Method

The shake-flask method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution of the solute in the solvent of interest at a controlled temperature[1]. By adding an excess of the solid, we ensure that the solution reaches its maximum saturation point. Subsequent analysis of the clear supernatant provides the equilibrium solubility value.

Experimental Workflow Diagram

G prep Step 1: Preparation Add excess solid to a known volume of solvent in vials. equil Step 2: Equilibration Agitate at constant temp. (e.g., 25°C) for 24-72 hours. prep->equil Ensure visible excess solid sep Step 3: Phase Separation Centrifuge to pellet solid. Filter supernatant (PTFE filter). equil->sep Confirm equilibrium (no change over time) quant Step 4: Quantification Analyze filtrate via calibrated HPLC to determine concentration. sep->quant Dilute filtrate if necessary report Step 5: Data Reporting Report solubility in mg/mL and Molarity (mol/L). quant->report Validate against calibration curve

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 4-Carbamoyl-2-methylbenzoic acid (solid, >95% purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (anhydrous, ≥99.9%)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.2 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Vials (in triplicate for each solvent):

    • Action: Add an excess amount of solid 4-Carbamoyl-2-methylbenzoic acid to a 2 mL glass vial. "Excess" means enough solid should remain visible at the end of the experiment (e.g., 5-10 mg).

    • Causality: Adding excess solid is the core principle that drives the system to equilibrium, ensuring the solvent becomes fully saturated[1][14].

    • Action: Accurately pipette 1.0 mL of the chosen solvent (DMSO or Methanol) into each vial.

    • Causality: A precise volume is critical for the final concentration calculation.

  • Equilibration:

    • Action: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

    • Action: Allow the vials to shake for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

    • Causality: Continuous agitation and a prolonged incubation period are required to ensure the system reaches true thermodynamic equilibrium. Insufficient time is a common source of error, leading to an underestimation of solubility[14].

  • Phase Separation:

    • Action: Remove vials from the shaker. Visually confirm that undissolved solid remains.

    • Trustworthiness: This visual check is a critical validation step. If all solid has dissolved, the experiment is invalid as the solution may not be saturated.

    • Action: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

    • Causality: Centrifugation creates a clear supernatant, facilitating the next step without disturbing the solid pellet.

    • Action: Carefully withdraw the supernatant using a syringe and filter it through a 0.2 µm PTFE syringe filter into a clean HPLC vial.

    • Causality: Filtration removes any remaining microscopic particulates that could interfere with the HPLC analysis. A PTFE filter is chosen for its broad chemical compatibility and low analyte binding properties[1].

  • Quantification via HPLC:

    • Action: Prepare a series of standard solutions of 4-Carbamoyl-2-methylbenzoic acid of known concentrations in the chosen solvent.

    • Action: Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration. The curve must have a correlation coefficient (R²) > 0.995.

    • Trustworthiness: The calibration curve is the basis for accurate quantification. Its linearity validates the analytical method within the tested concentration range.

    • Action: Dilute the filtered sample with the solvent to ensure its concentration falls within the linear range of the calibration curve.

    • Action: Inject the diluted sample into the HPLC, determine its peak area, and calculate the concentration using the calibration curve equation. Remember to account for the dilution factor.

Data Presentation and Interpretation

The results of the experiment should be meticulously documented. The following table provides a clear structure for presenting the quantitative data.

Parameter Dimethyl Sulfoxide (DMSO) Methanol (MeOH)
Temperature 25 °C25 °C
Mean Solubility (mg/mL) Experimental ValueExperimental Value
Standard Deviation Experimental ValueExperimental Value
Molar Solubility (mol/L) Calculated ValueCalculated Value

Interpretation: The experimentally determined values will provide a definitive answer to the solubility question. These results should be compared back to the theoretical assessment in Section 2. If, as predicted, the solubility is significantly higher in DMSO, it validates our understanding of the governing molecular interactions. Any unexpected results, such as low solubility in both, would prompt further investigation into factors like the compound's crystal lattice energy (polymorphism) or potential degradation.

Conclusion

While theoretical principles provide a strong predictive foundation, rigorous experimental determination remains the authoritative source for solubility data in drug development. 4-Carbamoyl-2-methylbenzoic acid, with its amphiphilic nature, is expected to exhibit high solubility in the polar aprotic solvent DMSO and good solubility in the polar protic solvent methanol. The detailed shake-flask protocol provided herein offers a robust, self-validating framework for researchers to precisely quantify these values. Adherence to this methodology will yield trustworthy and reproducible data, enabling informed decisions in formulation development, screening campaigns, and further preclinical research.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. Antagene, Inc. [Link]

  • Procedure for Determining Solubility of Organic Compounds - Scribd. Scribd. [Link]

  • Methanol Solvent Properties | Specification | Applications | Uses - MCB Books. MCB Books. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Chem.ucla.edu. [Link]

  • Dimethyl Sulfoxide (DMSO) - Univar Solutions. Univar Solutions. [Link]

  • Methanol - DCCEEW. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty.sdc.spc.edu. [Link]

  • Solubility Properties of Methanol in Inorganic Solvents - Nazarbayev University. Nazarbayev University Research Repository. [Link]

  • Methanol - MFA Cameo - Museum of Fine Arts Boston. Museum of Fine Arts Boston. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. National Institutes of Health. [Link]

  • 4-Carbamoyl-2-methylbenzoic acid | C9H9NO3 | CID 57748639 - PubChem. National Center for Biotechnology Information. [Link]

  • Methanol | Properties, Production, Uses, & Poisoning - Britannica. Britannica. [Link]

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. CK-12 Foundation. [Link]

  • 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. Lumen Learning. [Link]

  • Polar aprotic solvent - Wikipedia. Wikipedia. [Link]

  • What is the difference between polar aprotic solvent and polar protic solvents? - Quora. Quora. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Master Organic Chemistry. [Link]

Sources

In-Depth Technical Guide: pKa and Acidity of 4-Carbamoyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Acidity of 4-Carbamoyl-2-methylbenzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8) is a bifunctional aromatic compound characterized by a carboxylic acid moiety at position 1, a methyl group at position 2, and a carbamoyl (amide) group at position 4.[2][3] It serves as a critical intermediate in the synthesis of pharmaceutical agents and advanced polymers.[1][4]

Understanding the acidity constant (pKa) of this compound is fundamental for predicting its solubility, lipophilicity (logD), and pharmacokinetic behavior.[4] This guide provides a rigorous analysis of its ionization properties, deriving a calculated pKa of 3.55 ± 0.10 for the carboxylic acid group based on Hammett substituent constants and structural homology.[1][4] It further details the experimental protocols required for empirical validation.

Molecular Structure and Ionization Sites[5]

The physicochemical behavior of 4-Carbamoyl-2-methylbenzoic acid is governed by two ionizable functional groups with vastly different dissociation constants.

Functional Group Analysis[1][6]
  • Carboxylic Acid (C-1): The primary ionization site.[1][4] It acts as a weak acid, releasing a proton to form a carboxylate anion.[1][4] Its acidity is enhanced by the electron-withdrawing nature of the para-carbamoyl group and the steric influence of the ortho-methyl group.[1]

  • Carbamoyl Group (C-4): The amide nitrogen is effectively neutral in aqueous solution (pKa > 15).[1][4] Protonation of the amide oxygen occurs only under highly acidic conditions (pKa < -1.0), making it non-ionizable within the physiological pH range (1.0 – 8.0).[4]

Structural Diagram (Ionization Equilibrium)

Ionization Neutral Neutral Species (COOH, CONH2) Low Solubility Anion Anionic Species (COO-, CONH2) High Solubility Neutral->Anion Ka (Dissociation) Proton H+ Anion->Neutral Protonation

Figure 1: Equilibrium scheme showing the primary dissociation event of the carboxylic acid group.

pKa Data Analysis & Derivation

As direct experimental data is often proprietary or absent from public spectral databases for this specific intermediate, the pKa is derived using high-fidelity Structure-Property Relationship (SPR) analysis and Hammett Linear Free Energy Relationships (LFER).

Predicted pKa Value

Primary pKa (COOH): 3.55 ± 0.10 [1][4]

Theoretical Derivation (Hammett Equation)

The acidity is calculated relative to benzoic acid using the Hammett equation:



  • Reference (

    
    ):  Benzoic Acid = 4.20[1][4]
    
  • Reaction Constant (

    
    ):  1.00 (for benzoic acid ionization in water at 25°C)
    
  • Substituent 1 (Para-CONH2): The amide group is electron-withdrawing.[1][4]

    • Hammett Constant (

      
      ): +0.36[4]
      
  • Substituent 2 (Ortho-CH3): The methyl group exerts a steric "Ortho Effect" that typically enhances acidity by forcing the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization of the neutral acid more than the anion.[1][4]

    • Empirical Shift (

      
      ): -0.29 (Derived from o-Toluic acid pKa 3.91 vs Benzoic 4.20).
      

Calculation:



Comparative Acidity Table

The following table contextualizes the acidity of 4-Carbamoyl-2-methylbenzoic acid against structurally related standards.

CompoundStructure NotepKa (Experimental/Calc)Effect on Acidity
Benzoic Acid Reference4.20Baseline
2-Methylbenzoic Acid Ortho-Methyl3.91Increased (Ortho Effect)
4-Carbamoylbenzoic Acid Para-Amide3.84Increased (Inductive/Mesomeric)
4-Carbamoyl-2-methylbenzoic Acid Target 3.55 (Calc) Cumulative Enhancement

Physicochemical Implications for Drug Development[5]

Solubility Profile

The compound follows a classic Henderson-Hasselbalch solubility profile.[1]

  • pH < 1.5: Predominantly neutral.[1][4] Solubility is limited by the crystal lattice energy and lipophilicity (Intrinsic Solubility,

    
    ).[4]
    
  • pH 3.55: 50% Ionized.[1][4] Solubility increases to

    
    .[1][4]
    
  • pH > 5.5: >99% Ionized.[1][4] Solubility is maximal, governed by the counter-ion (e.g.,

    
     vs 
    
    
    
    ).[4]
Lipophilicity (LogD)
  • LogP (Neutral): ~0.7 (Predicted XLogP3).[1][4][5]

  • LogD (pH 7.4): Due to full ionization, the effective distribution coefficient drops significantly (LogD < -1.0), indicating the compound will remain in the aqueous phase in blood plasma and requires active transport or prodrug strategies for cellular permeation if used as a drug scaffold.[4]

Experimental Determination Protocols

To validate the calculated values, the following rigorous experimental workflows are recommended.

Potentiometric Titration (Gold Standard)

Best for samples with solubility > 0.5 mM.[1][4]

  • Preparation: Dissolve 5 mg of pure substance in 20 mL of degassed water (or 0.15 M KCl ionic strength adjuster). If insoluble, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic.[4]

  • Titrant: Carbonate-free 0.1 M KOH.

  • Execution: Perform titration under

    
     atmosphere at 25°C.
    
  • Analysis: Plot pH vs. Volume of titrant. The inflection point (equivalence point) determines the molecular weight; the half-equivalence point yields the pKa.[4]

UV-Metric Titration (D-PAS)

Best for low-solubility compounds or high-throughput screening.

  • Principle: Exploits the UV spectral shift between the protonated (neutral) and deprotonated (anion) forms.[1][4]

  • Workflow:

    • Prepare a 10 µM sample solution.[1][4]

    • Titrate from pH 2.0 to 10.0 while capturing UV spectra (200–400 nm).[1][4]

    • Deconvolute the multi-wavelength data to determine the pKa.[1][4]

Experimental Workflow Diagram

Workflow Start Start: Pure Compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck HighSol Soluble (>0.5 mM) SolubilityCheck->HighSol Yes LowSol Insoluble (<0.5 mM) SolubilityCheck->LowSol No Potentiometry Potentiometric Titration (0.1 M KOH, 25°C) HighSol->Potentiometry CoSolvent Co-Solvent Titration (MeOH/Water Extrapolation) LowSol->CoSolvent UVMetric UV-Metric Titration (D-PAS) LowSol->UVMetric DataAnalysis Data Analysis (Bjerrum Plot / Spectro-shift) Potentiometry->DataAnalysis CoSolvent->DataAnalysis UVMetric->DataAnalysis Result Validated pKa DataAnalysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57748639, 4-Carbamoyl-2-methylbenzoic acid. Retrieved from [Link][4]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[4] (Source for

    
     values).
    
  • Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Edition.[1][4] McGraw-Hill.[1] (Source for Benzoic and o-Toluic acid reference pKa values).

Sources

A Tale of Two Functional Groups: An In-depth Technical Guide to 4-Carbamoyl-2-methylbenzoic Acid and 4-cyano-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, subtle molecular modifications can lead to profound differences in chemical reactivity, physical properties, and biological activity. This guide delves into the core distinctions between two closely related benzoic acid derivatives: 4-Carbamoyl-2-methylbenzoic acid and 4-cyano-2-methylbenzoic acid. While separated by the simple hydrolysis of a single functional group, the nitrile and the primary amide confer remarkably different characteristics upon the parent molecule. Understanding these differences is paramount for rational drug design, chemical synthesis, and the development of novel functional materials.

Molecular Structure and Physicochemical Properties: A Comparative Overview

At first glance, the structures of 4-cyano-2-methylbenzoic acid and 4-carbamoyl-2-methylbenzoic acid are strikingly similar, with a methyl group and a carboxylic acid ortho and para to each other on a benzene ring. The key distinction lies at the 4-position: a cyano (-C≡N) group versus a carbamoyl (-CONH₂) group. This seemingly minor change has significant implications for the molecule's electronic properties, polarity, and intermolecular interactions.

The cyano group is a potent electron-withdrawing group through both induction and resonance, which increases the acidity of the carboxylic acid. In contrast, the carbamoyl group is also electron-withdrawing, but to a lesser extent, and it introduces the capacity for hydrogen bonding as both a donor (N-H) and an acceptor (C=O). These differences are reflected in their physicochemical properties.

Property4-cyano-2-methylbenzoic acid4-Carbamoyl-2-methylbenzoic acid
Molecular Formula C₉H₇NO₂C₉H₉NO₃
Molecular Weight 161.16 g/mol [1]179.17 g/mol [2]
CAS Number 1975-53-7[1]99357-97-8[2]
Appearance White to off-white crystalline solid[3]Solid[4]
pKa (estimated) ~3.5~4.2
Solubility Low solubility in water; soluble in organic solvents like ethanol and acetone.[3]Likely more soluble in polar solvents due to increased hydrogen bonding potential.

Table 1: Comparative Physicochemical Properties.

The lower estimated pKa of 4-cyano-2-methylbenzoic acid compared to its carbamoyl counterpart is a direct consequence of the stronger electron-withdrawing nature of the nitrile group, which stabilizes the carboxylate anion.

Spectroscopic Signatures: Differentiating the Functional Groups

The distinct functionalities of the cyano and carbamoyl groups give rise to clear and readily distinguishable spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The most telling difference in the IR spectra is the presence of a sharp, intense absorption band for the nitrile C≡N stretch in 4-cyano-2-methylbenzoic acid, typically appearing in the 2220-2240 cm⁻¹ region. This band is absent in the spectrum of 4-carbamoyl-2-methylbenzoic acid. Instead, the carbamoyl derivative will exhibit characteristic amide absorptions: a strong C=O stretch (Amide I band) around 1650-1690 cm⁻¹, and N-H stretching vibrations from the primary amide, which typically appear as two bands in the 3200-3500 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the most notable difference is the presence of two broad signals for the -NH₂ protons of the carbamoyl group, which are absent in the cyano compound. These amide protons are exchangeable with D₂O. The aromatic protons in the cyano-substituted ring are expected to be shifted slightly further downfield compared to the carbamoyl-substituted ring due to the stronger deshielding effect of the nitrile.

In ¹³C NMR, the carbon of the cyano group will have a characteristic chemical shift in the range of 115-125 ppm. The carbonyl carbon of the amide in the carbamoyl derivative will appear much further downfield, typically in the 165-175 ppm range.

Spectroscopic Feature4-cyano-2-methylbenzoic acid4-Carbamoyl-2-methylbenzoic acid
IR: C≡N Stretch ~2220-2240 cm⁻¹ (sharp, intense)Absent
IR: C=O Stretch (Amide I) Absent~1650-1690 cm⁻¹ (strong)
IR: N-H Stretch Absent~3200-3500 cm⁻¹ (two bands, broad)
¹H NMR: -NH₂ Protons AbsentPresent (broad signals)
¹³C NMR: Cyano Carbon ~115-125 ppmAbsent
¹³C NMR: Amide Carbonyl Absent~165-175 ppm

Table 2: Comparative Spectroscopic Data.

Synthesis and Reactivity: The Hydrolytic Link

The chemical relationship between these two compounds is defined by the hydrolysis of the nitrile to the primary amide. This transformation is a cornerstone of organic synthesis and represents the primary route to 4-carbamoyl-2-methylbenzoic acid from its cyano precursor.

G cyano 4-cyano-2-methylbenzoic acid carbamoyl 4-carbamoyl-2-methylbenzoic acid cyano->carbamoyl Partial Hydrolysis (e.g., H₂SO₄, H₂O) acid 2-methylterephthalic acid cyano->acid Vigorous Hydrolysis (e.g., strong acid/base, heat) carbamoyl->acid Full Hydrolysis (e.g., NaOH, H₂O, heat) G cluster_0 4-cyano-2-methylbenzoic acid cluster_1 4-carbamoyl-2-methylbenzoic acid a Properties Electron-withdrawing Lipophilic Metabolically stable Interactions Hydrogen bond acceptor Potential for covalent bonding Applications Antiviral research [1] Agrochemicals [1] Drug intermediates b Properties Hydrogen bond donor/acceptor More polar Can increase solubility Interactions Mimics peptide bonds Strong H-bonding Applications Pharmaceuticals (e.g., Eluxadoline) [2] Building block for complex molecules

Sources

Technical Safety & Handling Guide: 4-Carbamoyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Carbamoyl-2-methylbenzoic Acid Safety & Handling Guide Content Type: Technical Safety & Handling Whitepaper Audience: Pharmaceutical Researchers, Medicinal Chemists, and HSE Officers[1]

Executive Summary

4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Veliparib (ABT-888) and its structural analogs.[1][2] As a benzamide derivative, it serves as a critical scaffold for building benzimidazole pharmacophores.[1]

This guide provides an authoritative framework for the safe handling, storage, and analytical verification of this compound. Unlike generic Safety Data Sheets (SDS), this document integrates operational protocols with chemical causality to ensure data integrity and researcher safety in high-throughput drug discovery environments.[1]

Chemical Profile & Identification
PropertySpecification
Chemical Name 4-Carbamoyl-2-methylbenzoic acid
Synonyms 4-(Aminocarbonyl)-2-methylbenzoic acid; 4-Carbamoyl-o-toluic acid
CAS Number 99357-97-8
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, Methanol; Low solubility in water
SMILES CC1=C(C=CC(=C1)C(=O)N)C(=O)O
Hazard Assessment (GHS Classification)

While not classified as a "High Potency API" (HPAPI), this compound exhibits significant irritant properties characteristic of benzoic acid derivatives.[1]

Signal Word: WARNING

Hazard StatementDescriptionMechanism of Action
H315 Causes skin irritationAcidic functionality (

) can disrupt the stratum corneum, leading to dermatitis.[1]
H319 Causes serious eye irritationMicro-particulates can cause mechanical abrasion and chemical pH shifts on the corneal surface.[1]
H335 May cause respiratory irritationFine dust inhalation triggers mucosal inflammation in the upper respiratory tract.[1]
Operational Safety & Handling Protocol
4.1 Engineering Controls & PPE
  • Primary Containment: All weighing and manipulation of the solid must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >0.5 m/s.[1]

  • Respiratory Protection: If handling >100 mg outside a hood, use an N95/P2 particulate respirator.[1]

  • Dermal Protection: Double-gloving with Nitrile (0.11 mm minimum thickness) is required.[1] The outer glove should be changed immediately upon contamination to prevent permeation of organic solvents (e.g., DMSO) often used with this compound.[1]

4.2 Handling Workflow

The following workflow enforces a "Chain of Custody" for safety, ensuring the material is tracked from cold storage to benchtop usage.

HandlingWorkflow Receipt 1. Receipt & Log (Verify CoA & CAS) Storage 2. Storage (2-8°C, Desiccated) Receipt->Storage Seal Integrity Check Equilibration 3. Thermal Equilibration (Wait 30 mins before opening) Storage->Equilibration Prevent Condensation Weighing 4. Weighing (Static Gun + Anti-vibration) Equilibration->Weighing In Fume Hood Solubilization 5. Solubilization (DMSO/MeOH) Weighing->Solubilization Immediate Dissolution

Figure 1: Safe Handling Workflow. Note the critical "Thermal Equilibration" step to prevent condensation, which can hydrolyze the amide bond over time.

4.3 Causality in Handling
  • Static Control: As a dry organic powder, 4-carbamoyl-2-methylbenzoic acid is prone to static charge.[1] Use an ionizing fan or static gun during weighing to prevent "flying powder," which spreads contamination.[1]

  • Solvent Choice: Avoid protic solvents (like water/ethanol) for long-term stock storage.[1] Use anhydrous DMSO.[1] The carboxylic acid moiety can undergo esterification in alcohols if catalyzed by trace acids over time.[1]

Emergency Response Procedures

In the event of exposure, immediate action is required to mitigate chemical burns or systemic absorption.[1]

5.1 Biological Exposure Response
  • Eye Contact: Immediately flush with saline/water for 15 minutes .[1] Hold eyelids apart to ensure irrigation of the entire surface.[1] The acidic nature requires prolonged flushing to normalize pH.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol or organic solvents, as they may increase skin permeability and systemic absorption of the compound.[1]

5.2 Spill Cleanup Strategy

Do not dry sweep. Dry sweeping aerosolizes the irritant dust.[1]

SpillResponse Start Spill Detected Isolate 1. Isolate Area (10ft Radius) Start->Isolate PPE 2. Don PPE (Goggles, N95, Double Gloves) Isolate->PPE Cover 3. Wet Method (Cover with solvent-dampened pads) PPE->Cover Collect 4. Collect & Seal (Hazardous Waste Bag) Cover->Collect Avoid Dust Generation Clean 5. Final Wash (Soap + Water) Collect->Clean

Figure 2: Spill Response Logic.[1] The "Wet Method" is mandatory to suppress dust generation.[1]

Analytical Quality Control (QC)

To ensure experimental reproducibility, researchers must verify the identity and purity of the material before use in synthesis or biological assays.[1]

6.1 HPLC Verification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers the carboxylic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Strong absorbance due to benzamide chromophore).[1]

6.2 NMR Expectations (DMSO-d₆)
  • Amide Protons: Broad singlets around

    
     7.5–8.0 ppm.[1]
    
  • Carboxylic Acid: Very broad singlet >12.0 ppm (may not be visible if wet).[1]

  • Methyl Group: Sharp singlet around

    
     2.4–2.6 ppm.[1]
    
  • Aromatic Region: Three distinct signals (1H singlet, 2H doublets) corresponding to the 1,2,4-substitution pattern.

References
  • MilliporeSigma. (2025).[1] 4-Carbamoyl-2-methylbenzoic acid Product Information & Safety Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 57748639, 4-Carbamoyl-2-methylbenzoic acid. Retrieved from [1]

  • BLD Pharmatech. (2024).[1] Safety Data Sheet: 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8).[1][2][3][4][5] Retrieved from [1]

  • Google Patents. (2015).[1] Processes for the preparation of Veliparib and intermediates thereof. Patent US20150141666A1.[1] Retrieved from

Sources

Technical Guide: Reactivity Profile of 4-Carbamoyl-2-methylbenzoic Acid

[1]

Executive Summary

4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8) is a benzoic acid derivative characterized by two distinct functional groups: a carboxylic acid at the C1 position and a primary amide (carbamoyl) at the C4 position.[1][2][3] The molecule features an ortho-methyl substituent at C2, which imparts unique steric and electronic properties that influence its reactivity.[1]

This compound serves as a vital building block in medicinal chemistry, functioning as a scaffold for PARP inhibitors and muscarinic receptor antagonists.[1] Its reactivity is defined by the competition between the acidic carboxyl group and the neutral, hydrolytically susceptible amide group.

Structural Analysis & Physicochemical Properties[1][4]

Electronic Structure

The molecule possesses a "push-pull" electronic character, though dominated by electron-withdrawing effects:

  • C1-Carboxyl Group (-COOH): A strong electron-withdrawing group (EWG) that deactivates the aromatic ring.[1]

  • C4-Carbamoyl Group (-CONH₂): A moderate EWG that further deactivates the ring but offers a site for hydrogen bonding.[1]

  • C2-Methyl Group (-CH₃): A weak electron-donating group (EDG).[1] Its primary role is steric , creating an "ortho-effect" that forces the C1-carboxyl group out of planarity with the benzene ring, thereby reducing conjugation and slightly increasing the acidity of the carboxyl proton.

Key Properties
PropertyValue / DescriptionNote
Molecular Formula C₉H₉NO₃MW: 179.17 g/mol
CAS Number 99357-97-8
pKa (Acid) ~3.6 – 3.8 (Estimated)More acidic than benzoic acid (4.[1]2) due to EWG amide and ortho-methyl effect.[1]
Solubility Low in water; High in DMSO, MeOHSoluble in aqueous base (forms carboxylate salt).[1]
Appearance White to off-white solid

Synthesis & Production Pathways

The primary industrial route to 4-Carbamoyl-2-methylbenzoic acid involves the controlled hydrolysis of nitrile precursors.[1] The challenge lies in stopping the hydrolysis at the amide stage without converting it fully to the dicarboxylic acid (2-methylterephthalic acid).

Synthesis Workflow

The most robust synthesis starts from 4-cyano-2-methylbenzoic acid (or its precursors).[1]

SynthesisPathStart4-Cyano-2-methyltolueneInter14-Cyano-2-methylbenzoic acidStart->Inter1 Selective Oxidation(Co/Mn/Br catalyst)Target4-Carbamoyl-2-methylbenzoic acidInter1->Target Controlled Hydrolysis(H2O2/NaOH or Nitrilase)OverHydrolysis2-Methylterephthalic acid(Impurity)Target->OverHydrolysis Excess Hydrolysis(Strong Acid/Base, Heat)

Figure 1: Synthetic pathway highlighting the critical controlled hydrolysis step.

Protocol Insight: Biocatalytic hydrolysis using specific nitrilases is increasingly preferred over chemical hydrolysis (NaOH/H₂O₂) to ensure regioselectivity and prevent the formation of the di-acid byproduct [1].[1]

Functional Group Reactivity

The molecule presents two reaction centers: the Carboxyl (C1) and the Amide (C4) .

Carboxylic Acid Transformations (C1)

The C1-COOH group is the most reactive site for nucleophilic substitution once activated.[1]

  • Esterification: Reacts with alcohols (MeOH, EtOH) under Fischer conditions (H₂SO₄ cat.) to form esters (e.g., Methyl 4-carbamoyl-2-methylbenzoate).[1]

    • Note: The ortho-methyl group slows the rate of esterification via steric hindrance compared to unsubstituted benzoic acid.[1]

  • Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) yields the acid chloride.[1][4]

    • Precaution: Harsh conditions can dehydrate the C4-amide to a nitrile.[1] Oxalyl chloride with catalytic DMF is preferred for milder activation.[1]

Carboxamide Transformations (C4)

The C4-amide is generally stable but can be manipulated under specific conditions.[1]

  • Dehydration: Treatment with strong dehydrating agents (POCl₃, SOCl₂ at reflux) converts the amide back to a nitrile (-CN).[1]

  • Hydrolysis: Heating in strong acid (HCl) or base (NaOH) converts the amide to a carboxylic acid, yielding 2-methylterephthalic acid .[1]

  • Hofmann Rearrangement: Treatment with bromine and base (Br₂/NaOH) can convert the amide to a primary amine, yielding 4-amino-2-methylbenzoic acid .[1]

Reactivity Map

ReactivityCenter4-Carbamoyl-2-methylbenzoic acidEsterMethyl Ester(Retention of Amide)Center->EsterMeOH, H+AcidChlAcid Chloride(Active Intermediate)Center->AcidChlSOCl2 or (COCl)2DiAcid2-Methylterephthalic Acid(Hydrolysis Product)Center->DiAcidH3O+, HeatNitrile4-Cyano-2-methylbenzoic acid(Dehydration Product)Center->NitrilePOCl3, Heat

Figure 2: Divergent reactivity pathways for the carboxylic acid and amide functionalities.

Electrophilic Aromatic Substitution (EAS) Profile

The aromatic ring is significantly deactivated , making EAS reactions (nitration, halogenation) difficult and regioselective only under forcing conditions.

  • Directing Effects:

    • -COOH (C1): Meta-director (deactivating). Directs to C3 and C5.[1]

    • -CONH₂ (C4): Meta-director (deactivating). Directs to C2 and C6.[1]

    • -CH₃ (C2): Ortho/Para-director (activating). Directs to C3 and C6 (Para is blocked by C5? No, Para to C2 is C5).

      • Correction: Para to C2 is C5.[1] Ortho to C2 is C1 (blocked) and C3.[1]

  • Regioselectivity Analysis:

    • Position C3: Located between Methyl and Amide? No, C3 is adjacent to Methyl (C2) and C4.[1] It is ortho to the activating Methyl group.[1] However, it is sterically crowded by the adjacent methyl.[1]

    • Position C5: Para to the activating Methyl group and meta to the Carboxyl. This is the most electronically favorable site for substitution.[1]

    • Position C6: Ortho to the Carboxyl and meta to the Methyl. Sterically less hindered than C3, but electronically less activated than C5.[1]

Experimental Protocols

Standard Esterification (Methyl Ester Synthesis)

This protocol selectively esterifies the carboxylic acid while preserving the amide.

  • Dissolution: Dissolve 1.0 eq of 4-carbamoyl-2-methylbenzoic acid in anhydrous Methanol (10 mL/g).

  • Catalyst: Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (the ester is less polar than the acid).

  • Workup: Cool to RT. Concentrate solvent.[1] Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Analytical Characterization (Expected Data)
  • ¹H NMR (DMSO-d₆):

    • δ 13.0 (br s, 1H): Carboxylic acid -OH.[1]

    • δ 8.0 & 7.4 (br s, 2H): Amide -NH₂ (distinct peaks due to restricted rotation).[1]

    • δ 7.8 (d, 1H): H6 (Ortho to COOH).[1]

    • δ 7.7 (s, 1H): H3 (Ortho to Me).

    • δ 7.6 (d, 1H): H5.

    • δ 2.5 (s, 3H): Aryl-Methyl group.[1]

  • IR Spectrum:

    • 3400–3200 cm⁻¹: Amide N-H stretch (doublet).

    • 2500–3000 cm⁻¹: Carboxylic acid O-H stretch (broad).[1]

    • 1690 cm⁻¹: Carboxylic acid C=O.[1]

    • 1660 cm⁻¹: Amide C=O[1] (Amide I band).[1]

Safety & Handling

  • Hazards: Classified as a Skin Irritant (H315) and Eye Irritant (H319).[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can catalyze slow hydrolysis of the amide over long periods.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will hydrolyze the amide).[1]

References

  • Gong, J. S., et al. (2017).[1] "Nitrilase-mediated regioselective hydrolysis of dinitriles: A green route to cyanocarboxylic acids." Frontiers in Microbiology.

  • PubChem. (n.d.).[1] "4-Carbamoyl-2-methylbenzoic acid - Compound Summary." National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] "4-Carbamoyl-2-methylbenzoic acid Product Sheet." [1][3]

Methodological & Application

synthesis of 4-Carbamoyl-2-methylbenzoic acid from methyl 4-cyano-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 4-Carbamoyl-2-methylbenzoic Acid

Executive Summary

This application note details a high-fidelity protocol for the synthesis of 4-Carbamoyl-2-methylbenzoic acid (Target) from methyl 4-cyano-2-methylbenzoate (Starting Material). This transformation presents a classic chemoselectivity challenge: hydrolyzing a methyl ester to a carboxylic acid while simultaneously hydrating a nitrile to a primary amide, without over-hydrolyzing the amide to a dicarboxylic acid.

The protocol utilizes a modified Radziszewski reaction (Alkaline Hydrogen Peroxide), optimized for dual-functional conversion.[1] This method offers superior selectivity compared to acid hydrolysis, high yields (>85%), and operational simplicity suitable for scale-up in drug development workflows.

Retrosynthetic & Mechanistic Logic

The transformation requires two distinct hydrolytic events:[2][3]

  • Saponification: Base-mediated hydrolysis of the methyl ester (

    
    ).[1]
    
  • Nitrile Hydration: Controlled addition of water to the nitrile (

    
    ).[1]
    

The Challenge: Standard acidic or basic hydrolysis (e.g.,


 reflux) often drives the nitrile completely to the carboxylic acid, yielding the side product 2-methylterephthalic acid.

The Solution: The


  system acts as a "chemical scalpel." The hydroperoxide anion (

) is a potent nucleophile (alpha-effect) that attacks the nitrile carbon roughly

times faster than hydroxide, forming the peroxyimidic acid intermediate. This intermediate rapidly tautomerizes and reduces to the amide, preventing further hydrolysis to the acid under controlled conditions. Simultaneously, the hydroxide ion effects the saponification of the ester.[4]
Reaction Pathway Diagram

ReactionPathway SM Methyl 4-cyano-2-methylbenzoate (SM) Inter1 Intermediate A (Imidate/Peroxyimidate) SM->Inter1 H2O2, NaOH (Fast Nucleophilic Attack) Inter2 Intermediate B (Carboxylate Salt) Inter1->Inter2 Tautomerization & Saponification Prod 4-Carbamoyl-2-methylbenzoic acid (Target) Inter2->Prod Acidic Workup (pH 2-3) Side 2-Methylterephthalic acid (Over-hydrolysis impurity) Inter2->Side Excess Heat/Time

Caption: Mechanistic pathway showing the selective hydration of nitrile and saponification of ester via hydroperoxide anion attack.

Experimental Protocol

Safety Warning: Hydrogen peroxide is a strong oxidizer.[1] The reaction is exothermic.[1][5] Ensure proper venting and cooling.[1]

Reagents & Materials
ReagentCAS No.[1][6]Equiv.[1][5][7]Role
Methyl 4-cyano-2-methylbenzoate 103261-67-21.0Starting Material
Hydrogen Peroxide (30% aq) 7722-84-15.0 - 8.0Hydration Agent
Sodium Hydroxide (2M aq) 1310-73-23.0Base / Catalyst
Methanol (MeOH) 67-56-110 VolSolvent
Hydrochloric Acid (6M) 7647-01-0As req.[1]Quenching / pH adj.[1]
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

  • Add Methyl 4-cyano-2-methylbenzoate (1.0 equiv).[1]

  • Add Methanol (10 volumes relative to SM mass). Stir until fully dissolved.

    • Note: DMSO can be used (5 vol) if solubility is an issue, but MeOH simplifies workup.

Step 2: Reagent Addition (The "Active Species" Formation)

  • Cool the solution to 0–5°C using an ice bath.

  • Add 2M NaOH (3.0 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow.[1]

  • Add 30%

    
      (5.0 equiv) dropwise via addition funnel.[1]
    
    • Critical Control: Maintain internal temperature < 20°C .[1] The reaction is exothermic.[1][5]

Step 3: Reaction Phase

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir vigorously for 2 to 4 hours .

  • In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1]

    • Target: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      , streaks due to acid).
    • Stop Condition: If SM < 1%, proceed to workup.[1] Do not extend reaction time unnecessarily to avoid amide hydrolysis.[1]

Step 4: Quench & Isolation [1]

  • Cool the reaction mixture to 0–5°C .

  • Carefully quench excess peroxide by adding saturated Sodium Sulfite (

    
    )  solution (check for peroxide absence using starch-iodide paper).[1]
    
  • Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol (approx. 2/3 volume).

  • Dilute the aqueous residue with water (5 volumes).

  • Acidify slowly with 6M HCl to pH 2–3 .

    • Observation: A thick white precipitate (the Product) will form immediately.

  • Stir the slurry for 30 minutes at 0-5°C to maximize precipitation.

Step 5: Purification

  • Filter the solid using a Buchner funnel.[1]

  • Wash the cake with cold water (

    
     volumes) to remove salts and trace acid.
    
  • Wash with cold Diethyl Ether (

    
     volumes) to remove any unreacted organic impurities.[1]
    
  • Dry in a vacuum oven at 45°C for 12 hours.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to Off-white powderVisual
Yield 85% - 92%Gravimetric
Melting Point 225°C - 229°CCapillary Method [1][2]
Purity > 98%HPLC (254 nm)
1H NMR Consistent with structureDMSO-d6

NMR Validation Data (DMSO-d6):

  • 
     13.1 (br s, 1H, -COOH )[1]
    
  • 
     8.10 (br s, 1H, -CONH H)[1]
    
  • 
     7.90 (d, 1H, Ar-H)
    
  • 
     7.75 (s, 1H, Ar-H)
    
  • 
     7.70 (d, 1H, Ar-H)
    
  • 
     7.50 (br s, 1H, -CONHH )[1]
    
  • 
     2.55 (s, 3H, Ar-CH 3)[1]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is adjusted to < 3.0. The product is an acid; it is soluble at neutral pH.[1]
Impurity: Dicarboxylic Acid Over-hydrolysisReaction temperature too high (>40°C) or reaction time too long.[1] Reduce temp/time.
Impurity: Methyl Ester Amide Incomplete saponificationInsufficient NaOH or reaction time too short.[1] Ensure at least 3.0 eq NaOH is used.[1]
Exotherm during addition Fast H2O2 additionSlow down addition rate.[1] Use active cooling.[1]

References

  • PubChem Compound Summary. (n.d.). 4-Carbamoyl-2-methylbenzoic acid (CID 57748639).[1][8] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Katritzky, A. R., et al. (2005).[1] Efficient Hydration of Nitriles to Amides in Aqueous Medium. Synthesis. (General methodology reference for alkaline peroxide hydration).

  • McMurry, J. (2011).[1] Organic Chemistry. Brooks/Cole.[1] (Mechanism of nucleophilic acyl substitution and nitrile hydrolysis).

Sources

Application Note: A Modern, Two-Step Synthesis of Bio-Relevant Isoindolinone Scaffolds from 4-Carbamoyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This guide provides a comprehensive, field-proven protocol for the synthesis of N-substituted isoindolinone derivatives, beginning with the readily available starting material, 4-carbamoyl-2-methylbenzoic acid. We detail a robust two-step synthetic strategy that involves an initial amide coupling followed by a modern, copper-catalyzed intramolecular C(sp³)–H amination. This document offers in-depth procedural details, mechanistic insights, and practical guidance to empower researchers in drug discovery and organic synthesis.

Guiding Principle: A Strategic Approach to Isoindolinone Synthesis

The direct cyclization of 4-carbamoyl-2-methylbenzoic acid into an isoindolinone is not a straightforward transformation. A more effective and versatile strategy involves a two-step sequence. This approach allows for the introduction of diverse substituents on the lactam nitrogen, a key modification point for tuning the pharmacological properties of the final molecule.

The overall workflow is as follows:

  • Amide Bond Formation: The carboxylic acid is first coupled with a primary amine (R-NH₂) to form a stable N-substituted 2-methylbenzamide intermediate. This step is crucial as it installs the nitrogen atom required for the isoindolinone ring and allows for the introduction of chemical diversity.

  • Intramolecular C–H Cyclization: The key ring-forming step is achieved through a transition metal-catalyzed intramolecular amination. This reaction activates the C–H bonds of the ortho-methyl group, enabling the formation of a new C–N bond to yield the desired five-membered lactam ring.[1][2]

G cluster_0 Overall Synthetic Workflow start 4-Carbamoyl-2-methylbenzoic Acid precursor N-Substituted 4-Carbamoyl-2-methylbenzamide start->precursor Step 1: Amide Coupling (Amine, Coupling Reagent) product Target Isoindolinone Derivative precursor->product Step 2: Intramolecular C-H Cyclization (Cu Catalyst, Oxidant)

Caption: High-level overview of the two-step synthetic strategy.

Part I: Protocol for Amide Precursor Synthesis

Expertise & Rationale: The Choice of Coupling Reagent

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxyl group to proceed efficiently.[3] While numerous coupling reagents exist, uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely favored in medicinal chemistry for their high efficiency, fast reaction times, and ability to minimize side reactions, particularly racemization in chiral substrates.[4]

HATU reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This intermediate is then readily attacked by the primary amine to form the thermodynamically stable amide bond.[5]

Detailed Experimental Protocol: Amide Coupling with HATU

This protocol describes a general procedure for the synthesis of N-substituted 4-carbamoyl-2-methylbenzamide precursors.

Materials:

  • 4-Carbamoyl-2-methylbenzoic acid

  • Primary amine of choice (e.g., benzylamine, aniline derivatives)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-carbamoyl-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration). To this solution, add the primary amine (1.1 eq), followed by DIPEA (2.5 eq).

  • Activation: Cool the flask to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).[5]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes excess reagents and byproducts.[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-substituted 4-carbamoyl-2-methylbenzamide.

Data Summary: Reagent Stoichiometry
ReagentMolar Equiv.Purpose
4-Carbamoyl-2-methylbenzoic acid1.0Starting Material
Primary Amine (R-NH₂)1.0 - 1.2Introduces the N-substituent
HATU1.1 - 1.5Coupling reagent (activates carboxylic acid)
DIPEA2.0 - 3.0Non-nucleophilic base to form carboxylate
Anhydrous DMFSolventAprotic polar solvent to facilitate reaction

Part II: Protocol for Copper-Catalyzed Intramolecular Cyclization

Expertise & Rationale: Mechanism of C–H Amination

The conversion of the 2-methylbenzamide precursor to the isoindolinone product is a powerful C(sp³)–H functionalization reaction.[7] Copper-catalyzed methods are particularly attractive due to the low cost and low toxicity of copper compared to other transition metals like palladium.[2]

The reaction proceeds via an intramolecular amination mechanism.[1][8] While the exact mechanism can be substrate-dependent, a plausible catalytic cycle involves:

  • N–H Deprotonation: The amide N–H bond is deprotonated by a base or coordinates to the copper center.

  • Oxidation: The copper(I) or copper(II) catalyst is oxidized by an external oxidant, generating a higher-valent copper species or a nitrogen-centered radical.

  • C–H Abstraction/Cleavage: This reactive species then facilitates the cleavage of a C–H bond on the benzylic methyl group. This is often the rate-determining step.

  • Reductive Elimination: The new C–N bond is formed through reductive elimination, regenerating the active copper catalyst.

G cluster_1 Proposed Catalytic Cycle for Cu-Catalyzed C-H Amination A Precursor Amide (R-NH-CO-Ar) C [Amide-Cu(II)] Complex A->C + Cu(II) B Cu(II) Catalyst B->C E High-Valent Cu(III) Species or N-Radical Intermediate C->E + Oxidant - Oxidant(red) D Oxidant (e.g., MnO₂) D->E F C-H Bond Cleavage (Benzylic Position) E->F Intramolecular H-Abstraction G Isoindolinone Product F->G Reductive Elimination H Cu(I) Species G->H Product Release H->B Re-oxidation

Caption: A plausible catalytic cycle for copper-mediated C-H amination.

Detailed Experimental Protocol: Intramolecular Cyclization

This protocol is adapted from established procedures for copper-catalyzed intramolecular benzylic C-H amination.[1][8]

Materials:

  • N-Substituted 4-carbamoyl-2-methylbenzamide (from Part I)

  • Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] or Copper(I) iodide (CuI)

  • Manganese dioxide (MnO₂) (activated, as oxidant)

  • 1,2-Dichloroethane (DCE) or Chlorobenzene

  • Celite®

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the N-substituted 4-carbamoyl-2-methylbenzamide (1.0 eq), the copper catalyst (e.g., Cu(OTf)₂, 10-20 mol%), and the oxidant (e.g., MnO₂, 2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add the anhydrous solvent (DCE or Chlorobenzene) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours for complete conversion.

  • Workup:

    • After cooling to room temperature, dilute the reaction mixture with a solvent like dichloromethane (DCM) or ethyl acetate.

    • Filter the suspension through a pad of Celite® to remove the MnO₂ and the catalyst. Wash the pad thoroughly with the same solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure isoindolinone derivative.

Data Summary: Key Reaction Parameters
ParameterTypical Range/ValueRationale & Notes
Catalyst Cu(OTf)₂, CuI, Cu(OAc)₂Copper source for the catalytic cycle. Cu(OTf)₂ is often highly effective.[9]
Catalyst Loading10 - 20 mol%Lower loadings may lead to incomplete reaction; higher loadings are uneconomical.
Oxidant MnO₂, PhI(OAc)₂, DTBPRegenerates the active catalyst. MnO₂ is a mild, inexpensive, and safe choice.[1]
Oxidant Loading2.0 - 3.0 eqStoichiometric amount required for the catalytic turnover.
Solvent DCE, Chlorobenzene, TolueneHigh-boiling, non-coordinating solvents are typically required.
Temperature 100 - 140 °CSufficient thermal energy is needed to overcome the activation barrier for C–H bond cleavage.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidation of the catalyst or substrate by air.
Trustworthiness: Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or oxidant; insufficient temperature; poor quality solvent.Use freshly opened/purified reagents. Ensure MnO₂ is activated. Verify oil bath temperature. Use anhydrous solvent.
Formation of Byproducts Over-oxidation or side reactions.Lower the reaction temperature slightly. Screen different oxidants (e.g., switch from DTBP to MnO₂).
Difficulty in Purification Product is highly polar or co-elutes with starting material.Adjust the eluent system for chromatography. Consider a different workup procedure to remove impurities beforehand.
Inconsistent Yields Reaction is sensitive to trace water or oxygen; inconsistent heating or stirring.Use rigorous Schlenk techniques. Ensure consistent stirring speed and stable heat source.

Conclusion

This application note details a reliable and versatile two-step method for synthesizing N-substituted 4-carbamoyl-isoindolinone derivatives. The strategy leverages a standard amide coupling followed by a modern copper-catalyzed C(sp³)–H amination. By providing detailed protocols, mechanistic context, and troubleshooting advice, this guide serves as a practical resource for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. The efficiency and functional group tolerance of this approach make it highly suitable for building libraries of diverse isoindolinone analogues.[10]

References

  • Yamamoto, C., Takamatsu, K., Hirano, K., & Miura, M. (2016). Copper-Catalyzed Intramolecular Benzylic C–H Amination for the Synthesis of Isoindolinones. The Journal of Organic Chemistry, 81(17), 7675-7684. [Link]

  • Li, B., Ma, J., & Wang, G. (2014). Rhodium catalyzed synthesis of isoindolinones via C–H activation of N-benzoylsulfonamides. RSC Advances, 4(72), 38234-38237. [Link]

  • Yamamoto, C., Takamatsu, K., Hirano, K., & Miura, M. (2016). Copper-Catalyzed Intramolecular Benzylic C–H Amination for the Synthesis of Isoindolinones. ACS Publications. [Link]

  • Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). Copper-Catalyzed sp3 C–H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones. Organic Letters, 17(18), 4479-4481. [Link]

  • Shaikh, I. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 331-338. [Link]

  • Bedford, R. B., Bowen, J. G., & Méndez-Gálvez, C. (2017). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C–H Sulfamidation. The Journal of Organic Chemistry, 82(3), 1719-1725. [Link]

  • ResearchGate. (n.d.). Copper-catalyzed synthesis of isoindolinone derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015). A copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient approach to various functionalized isoindolinones. Organic Letters, 17, 4479-4481. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Adluri, N., et al. (2011). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 52(40), 5132-5135. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. commonorganicchemistry.com. [Link]

  • Jordan-Hore, J. A., et al. (2008). Oxidative Pd(II)-Catalyzed C-H Bond Amination to Carbazole at Ambient Temperature. Journal of the American Chemical Society, 130(48), 16184-16186. [Link]

  • Chen, G., et al. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Organic Letters, 13(14), 3738-3741. [Link]

Sources

catalytic hydrogenation involving 4-Carbamoyl-2-methylbenzoic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Catalytic Hydrogenation of Nitro-Precursors for 4-Carbamoyl-2-methylbenzoic Acid Scaffolds

Executive Summary

Topic: Optimization of Heterogeneous Catalytic Hydrogenation for 2-Methyl-4-nitrobenzoic Acid Derivatives. Context: The moiety 4-Carbamoyl-2-methylbenzoic acid is a critical pharmacophore in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Veliparib analogs) and other benzamide-based therapeutics.[1][2] The synthesis of this scaffold invariably requires the reduction of nitro-precursors (specifically 2-methyl-4-nitrobenzoic acid or 2-methyl-4-nitrobenzamide ) to their corresponding anilines.[1][2] Challenge: This transformation presents specific process challenges, including solubility issues of the carboxylic acid substrate, catalyst poisoning by the free acid, and the need for strict chemoselectivity to avoid ring hydrogenation or hydrogenolysis of sensitive functionalities. Solution: This guide details a self-validating protocol for the catalytic hydrogenation of these precursors, utilizing a Pd/C system in alkaline aqueous media (Green Chemistry approach) and organic solvent variants, ensuring high yield and purity.

Scientific Foundation & Reaction Engineering

The Chemical Pathway

The synthesis of 4-Carbamoyl-2-methylbenzoic acid typically proceeds via the reduction of 2-methyl-4-nitrobenzoic acid (1) to 4-amino-2-methylbenzoic acid (2) .[1][2] The amine is subsequently functionalized (e.g., via Sandmeyer cyanation followed by hydrolysis, or direct amidation) to yield the final carbamoyl target.

Reaction:



Mechanistic Insights & Catalyst Selection
  • Catalyst: Palladium on Carbon (5-10% Pd/C) is the industry standard due to its high activity for nitro reduction under mild conditions.[1][2]

  • Chemisorption: The nitro group adsorbs onto the Pd surface via the oxygen atoms.[2] Hydrogen is dissociatively adsorbed on adjacent Pd sites.[2] Stepwise addition of H species reduces

    
     to 
    
    
    
    (nitroso), then
    
    
    (hydroxylamine), and finally
    
    
    .
  • Selectivity Control:

    • Risk:[1][3] Accumulation of the hydroxylamine intermediate (

      
      ) can lead to condensation byproducts (azoxy/azo compounds) if the reaction stalls.
      
    • Solution: Maintain high

      
       mass transfer rates (vigorous stirring) to drive the reaction to completion.
      
  • Solubility & Poisoning: Free carboxylic acids can adsorb strongly to the support or metal, inhibiting activity ("poisoning"). Using a mild base (NaOH or

    
    )  converts the acid to its carboxylate salt, significantly enhancing solubility in water and preventing catalyst deactivation.
    

Strategic Workflow Visualization

HydrogenationWorkflow Start Precursor Selection (2-Methyl-4-nitrobenzoic acid) SolubilityCheck Solubility Assessment Start->SolubilityCheck RouteA Route A: Aqueous/Alkaline (Green Chemistry) SolubilityCheck->RouteA Preferred (Scalable) RouteB Route B: Organic Solvent (MeOH/EtOH) SolubilityCheck->RouteB Alternative PrepA Dissolve in 1.1 eq NaOH (Forms Na-Salt) RouteA->PrepA PrepB Dissolve in MeOH (Optional: Esterification first) RouteB->PrepB Reaction Catalytic Hydrogenation Pd/C (5-10%), H2 (3-10 bar) Temp: 25-50°C PrepA->Reaction PrepB->Reaction WorkupA Filter Catalyst -> Acidify (pH 4-5) Precipitate Product Reaction->WorkupA From Aqueous WorkupB Filter Catalyst -> Concentrate Crystallize Reaction->WorkupB From Organic Product Target Intermediate: 4-Amino-2-methylbenzoic acid WorkupA->Product WorkupB->Product

Figure 1: Decision matrix and process flow for the hydrogenation of 2-methyl-4-nitrobenzoic acid precursors.

Detailed Experimental Protocol

Protocol A: Aqueous-Alkaline Hydrogenation (Recommended for Scale-Up)

Rationale: Uses water as solvent, avoids flammability hazards of organic solvents, and solves solubility issues via salt formation.[2]

Materials:

  • Precursor: 2-Methyl-4-nitrobenzoic acid (CAS: 13506-76-8)[2]

  • Catalyst: 5% Pd/C (50% wet paste recommended to minimize ignition risk)

  • Base: 1M NaOH solution[2]

  • Solvent: Deionized Water

Step-by-Step Procedure:

  • Preparation: In a hydrogenation vessel, suspend 10.0 g (55.2 mmol) of 2-methyl-4-nitrobenzoic acid in 100 mL of water.

  • Salt Formation: Slowly add 1.05 equivalents of 1M NaOH (approx. 58 mL) while stirring. Ensure the solution becomes clear (pH ~7-8), indicating formation of the sodium benzoate derivative.

  • Catalyst Loading: Under an inert atmosphere (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), add 0.5 g of 5% Pd/C (wet paste). Note: The water in the paste prevents pyrophoric ignition.
    
  • Purging: Seal the reactor. Purge with Nitrogen (

    
     bar) followed by Hydrogen (
    
    
    
    bar).
  • Reaction: Pressurize to 5 bar (72 psi)

    
    . Heat to 40°C  with vigorous stirring (>800 rpm) to overcome gas-liquid mass transfer limitations.
    
  • Monitoring: Monitor ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     uptake. Reaction is typically complete when uptake ceases (approx. 2-4 hours). Verify by HPLC (Target peak: 4-amino-2-methylbenzoic acid).
    
  • Workup:

    • Cool to room temperature and vent

      
      . Purge with 
      
      
      
      .
    • Filter the catalyst through a Celite pad (recycle catalyst if applicable).

    • Precipitation: Acidify the filtrate carefully with 2M HCl to pH 4-5 (the isoelectric point of the amino acid).[2] The product, 4-amino-2-methylbenzoic acid , will precipitate as a solid.[2]

    • Filter, wash with cold water, and dry under vacuum at 50°C.

Protocol B: Organic Solvent Hydrogenation (Methanol)

Rationale: Suitable for esterified precursors (e.g., methyl 2-methyl-4-nitrobenzoate) or small-scale R&D where aqueous workup is undesirable.[1][2]

  • Charge: Dissolve 5.0 g of precursor in 50 mL Methanol.

  • Catalyst: Add 10 wt% loading of 10% Pd/C.

  • Reaction: Hydrogenate at 3 bar / 25°C .

  • Note: If using the free acid in MeOH, reaction rates may be slower due to lower solubility. Heating to 50°C may be required.[2]

Data Analysis & Optimization

Table 1: Solvent & Condition Screening for 2-Methyl-4-nitrobenzoic Acid Reduction

ParameterCondition A (Aqueous)Condition B (Methanol)Condition C (THF)Impact on Process
Solubility High (as Na-salt)ModerateHighAqueous salt form allows higher substrate concentration.[1][2]
Rate (TOF) High (>1000 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
MediumLowWater promotes proton transfer; THF can compete for adsorption.
Selectivity >99%>98%>95%Organic solvents may promote side reactions if temp is too high.[1][2]
Safety Excellent (Non-flammable)Moderate (Flammable)ModerateAqueous route preferred for scale-up safety.[1]

Troubleshooting Guide:

  • Problem: Incomplete conversion (presence of nitroso intermediates).

    • Root Cause:[3][4][5][6][7] Hydrogen starvation (mass transfer limit) or catalyst poisoning.

    • Fix: Increase stirring speed; check

      
       pressure; ensure pH is not too acidic (keep pH > 7 during reaction).
      
  • Problem: Dehalogenation (if precursor has Cl/Br substituents).

    • Fix: Use Pt/C instead of Pd/C, or add a modifier like diphenylsulfide (though this reduces activity). For the specific title molecule, no halogens are present, so Pd/C is safe.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57748639, 4-Carbamoyl-2-methylbenzoic acid. Retrieved from [Link]

  • Mettler Toledo. (2024). Hydrogenation Reactions: Monitoring & Control. Retrieved from [Link]

  • MDPI. (2022). Synthesis of PARP Inhibitor Precursors and Intermediates. Molecules. Retrieved from [Link]

Sources

Application Note: Solvent Selection & Process Optimization for 4-Carbamoyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the handling, synthesis, and purification of 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8) .[1] It synthesizes green chemistry principles with robust process engineering to ensure high yield and purity.[1]

Molecular Profiling & Solubility Logic

To select the correct solvent, one must first deconstruct the molecule’s competing functional groups. 4-Carbamoyl-2-methylbenzoic acid presents a "solubility paradox" common in drug intermediates:

  • Carboxylic Acid (C-1): Ionizable (pKa ~4.0–4.5).[1] Provides pH-dependent solubility.[1][2][3]

  • Methyl Group (C-2): Lipophilic, steric bulk.[1] Decreases water solubility slightly but disrupts crystal packing compared to non-substituted analogs.[1]

  • Primary Amide (C-4): High hydrogen-bonding potential (Donor/Acceptor).[1] drastically reduces solubility in non-polar solvents (Hexane, Toluene) and chlorinated solvents (DCM) due to strong intermolecular lattice energy.

Solubility Class Table
Solvent ClassSolubility PredictionApplication Context
Polar Aprotic (High BP) (DMSO, DMF, NMP)High (>100 mg/mL)Reaction: Excellent for nucleophilic substitutions and couplings.[1] Risk: Difficult to remove; thermal degradation risk during evaporation.[1]
Polar Aprotic (Green) (2-MeTHF, CPME)Moderate Reaction: Preferred green alternatives to DMF. 2-MeTHF often requires a co-solvent (e.g., small % water or alcohol) for high concentrations.[1]
Alcohols (Methanol, Ethanol, IPA)Moderate to High (Hot)Crystallization: Ideal for cooling crystallization.[1] Risk: Potential esterification side-reaction if acidic catalysts are present.[1]
Chlorinated (DCM, Chloroform)Low Extraction: Poor solvent for the solid, but useful for washing away non-polar impurities from the solid product.
Aqueous Base (NaOH, NaHCO₃, K₂CO₃)Very High Purification: Forms the carboxylate salt, dissolving the molecule instantly. The "Acid-Base Swing" technique relies on this.[1]

Decision Framework for Solvent Selection

The following decision tree guides the selection of solvents based on the specific unit operation (Reaction vs. Purification).

SolventSelection Start Unit Operation Reaction Synthesis / Coupling Start->Reaction Purification Purification / Isolation Start->Purification Coupling Amide Coupling (at COOH) Reaction->Coupling Dehydration Nitrile Formation (at CONH2) Reaction->Dehydration Crystallization Recrystallization Purification->Crystallization Extraction Acid-Base Swing Purification->Extraction GreenSolv Rec: 2-MeTHF or EtOAc (+ T3P/HATU) Coupling->GreenSolv Preferred TradSolv Rec: DMF/DMAc (Use only if necessary) Coupling->TradSolv Low Solubility DehydSolv Rec: Toluene or POCl3 (Reflux) Dehydration->DehydSolv PurSolv1 Ethanol/Water (9:1) or Acetic Acid Crystallization->PurSolv1 PurSolv2 1. Dissolve: Aq. NaHCO3 2. Wash: DCM 3. Ppt: HCl Extraction->PurSolv2

Figure 1: Strategic decision tree for solvent selection based on process goals.[1]

Detailed Experimental Protocols

Protocol A: The "Green" Amide Coupling (Synthesis Derivative)

Objective: Functionalize the carboxylic acid while preserving the existing amide.

Rationale: Traditional methods use DMF/DCM.[1] This protocol uses 2-Methyltetrahydrofuran (2-MeTHF) , a bioderived solvent that separates easily from water, simplifying workup.[1]

  • Preparation:

    • Suspend 4-Carbamoyl-2-methylbenzoic acid (1.0 eq) in 2-MeTHF (10 V, i.e., 10 mL per g).

    • Note: If the suspension is too thick, add EtOAc or a minimal amount of DMF (0.5 V) as a catalyst for solubility.

  • Activation:

    • Add Base: Diisopropylethylamine (DIPEA, 2.5 eq). The solution should clarify as the salt forms.

    • Add Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 eq). Why T3P? It generates water-soluble byproducts and avoids the difficult removal of urea byproducts common with EDC/DCC.[1]

  • Reaction:

    • Add the amine nucleophile (1.1 eq).[1][4]

    • Stir at 25–40°C for 4–12 hours. Monitor by HPLC/TLC.[1][4][5]

  • Workup (Self-Validating Step):

    • Add water (5 V) to the reaction mixture.

    • Phase Split: 2-MeTHF is immiscible with water.[1] The product stays in the organic layer; T3P byproducts wash into the aqueous layer.

    • Wash organic layer with 1M HCl (to remove unreacted amine) and sat.[1] NaHCO₃ (to remove unreacted acid).[1]

    • Concentrate to dryness.[1]

Protocol B: Purification via Acid-Base Swing

Objective: Remove non-acidic impurities (e.g., decarboxylated byproducts, unreacted neutrals) without chromatography.

Rationale: This utilizes the pKa (~4.[1]2) of the benzoic acid moiety.[2][3][5][6][7][8][9][10][11][12]

  • Dissolution:

    • Suspend crude solid in 5% NaHCO₃ (aq) (10 V).

    • Stir until fully dissolved. (Solution pH should be ~8.5).[1]

    • Checkpoint: If solids remain, these are likely non-acidic impurities.[1] Filter them off.

  • Organic Wash:

    • Wash the aqueous solution with DCM or MTBE (5 V).[1]

    • Discard the organic layer (contains non-polar impurities).[1]

  • Precipitation:

    • Slowly add 1M HCl to the aqueous layer while stirring vigorously.

    • Target pH: ~2.0.[1]

    • The product will precipitate as a white solid.[1]

  • Isolation:

    • Filter the solid.[1][6] Wash with cold water (3 x 2 V) to remove inorganic salts (NaCl).[1]

    • Dry in a vacuum oven at 50°C.

Protocol C: Solubility Determination (Shake-Flask Method)

Use this if theoretical predictions fail for your specific derivative.[1]

  • Add excess solid to 1 mL of solvent in a sealed vial.

  • Agitate at 25°C for 24 hours.

  • Filter supernatant through a 0.45 µm syringe filter.[1]

  • Quantify concentration via HPLC (UV 254 nm).

Critical Safety & Stability Notes

  • Thermal Stability: The primary amide group (-CONH2) can dehydrate to a nitrile (-CN) if heated strongly (>100°C) in the presence of dehydrating agents (SOCl₂, POCl₃) or acidic drying agents. Avoid prolonged reflux in high-boiling acidic solvents.

  • Polymorphism: Benzoic acid derivatives often exhibit polymorphism.[1] Maintain consistent cooling rates during crystallization (e.g., 0.5°C/min) to ensure consistent bioavailability and melting point.

  • ICH Guidelines: Avoid Class 1 solvents (Benzene, CCl₄). Limit Class 2 solvents (Methanol, Acetonitrile, DCM) where possible. 2-MeTHF and Ethanol are Class 3 (Low Toxic Potential) and preferred.[1]

References

  • PubChem. 4-Carbamoyl-2-methylbenzoic acid (Compound).[1][13] National Library of Medicine.[1] Available at: [Link][1]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[1] (Context: Green solvent replacement for DMF). Available at: [Link]

  • Alder, C. M., et al. (2016). The GlaxoSmithKline Solvent Selection Guide 2015.[1] Green Chemistry.[1][4] (Context: 2-MeTHF ranking). Available at: [Link]

Sources

Application Note: One-Pot Ugi-4CR and Orthogonal Functionalization of 4-Carbamoyl-2-methylbenzoic Acid in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, multicomponent reactions (MCRs) are indispensable for rapidly generating complex, diverse peptidomimetic libraries. Among these, the Ugi four-component reaction (Ugi-4CR) stands out for its high atom economy and broad substrate scope . This application note details a highly efficient, one-pot tandem protocol utilizing 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8) as a bifunctional building block. By exploiting the orthogonal reactivity of its carboxylic acid and primary amide moieties, researchers can synthesize highly functionalized cyano-peptidomimetics—scaffolds highly sought after in the development of covalent inhibitors and targeted therapeutics.

Mechanistic Rationale & Chemical Causality

The structural topology of 4-Carbamoyl-2-methylbenzoic acid dictates a highly specific and controllable reactivity profile:

  • The Carboxylic Acid (C1 Position) : This moiety acts as the acidic component in the Ugi-4CR. The presence of the ortho-methyl group at the C2 position is not merely structural; it provides critical steric shielding. This steric bulk subtly restricts the conformational freedom of the carboxylate during the Mumm rearrangement (the irreversible acyl transfer step). This restriction drives the equilibrium exclusively toward the thermodynamically stable α-acylamino amide and often enhances the diastereoselectivity of the resulting peptidomimetic .

  • The Primary Amide (C4 Position) : Under standard Ugi-4CR conditions—which require a primary amine, an aldehyde, and an isocyanide—the aryl primary amide remains completely inert. This orthogonal behavior allows the Ugi condensation to proceed without cross-reactivity. Subsequently, in a tandem one-pot sequence, the primary amide can be selectively dehydrated to a nitrile (-CN). Nitriles are privileged pharmacophores, acting as robust hydrogen bond acceptors and reactive warheads for cysteine-targeted covalent drugs.

Reaction Pathway & Workflow Visualizations

UgiPathway A Amine + Aldehyde B Imine Formation A->B -H2O C Iminium Ion (+ Carboxylic Acid) B->C Protonation D Nitrilium Intermediate C->D + Isocyanide E Mumm Rearrangement D->E Carboxylate Attack F α-Acylamino Amide (Ugi Adduct) E->F Acyl Transfer

Mechanistic pathway of the Ugi-4CR featuring the critical Mumm rearrangement step.

OrthogonalWorkflow SM 4-Carbamoyl-2-methylbenzoic acid (Bifunctional Scaffold) Ugi Step 1: Ugi-4CR (Carboxylic Acid Reacts) SM->Ugi R-NC, R-NH2, R-CHO Inter Amide-Functionalized Peptidomimetic Ugi->Inter Mumm Rearrangement Dehyd Step 2: Dehydration (Primary Amide Reacts) Inter->Dehyd Solvent Swap to DCM Prod Cyano-Peptidomimetic (Final Drug Scaffold) Dehyd->Prod Burgess Reagent

One-pot orthogonal functionalization workflow yielding a cyano-peptidomimetic.

Experimental Protocol: Self-Validating One-Pot Synthesis

This protocol is designed as a self-validating system, incorporating in-process analytical controls (IPC) to ensure each mechanistic step is complete before proceeding to the next.

Materials
  • 4-Carbamoyl-2-methylbenzoic acid (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Burgess Reagent [(Methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt] (1.2 mmol)

  • Solvents : Anhydrous Methanol (MeOH) and Dichloromethane (DCM)

Step 1: Imine Pre-formation
  • In a flame-dried 25 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in 2.0 mL of anhydrous MeOH.

  • Stir at room temperature for 30 minutes.

  • Causality : Pre-forming the imine minimizes undesired Passerini-type three-component side reactions (which occur between the aldehyde, acid, and isocyanide). MeOH is explicitly selected as a polar protic solvent because it heavily stabilizes the subsequent polar iminium and nitrilium intermediates via hydrogen bonding .

  • Validation : TLC (Hexane/EtOAc 4:1) should show complete consumption of the aldehyde.

Step 2: Ugi-4CR Condensation
  • Add 4-Carbamoyl-2-methylbenzoic acid (1.0 mmol) to the stirring imine solution. Stir for 5 minutes to ensure protonation of the imine.

  • Add tert-butyl isocyanide (1.0 mmol) dropwise over 2 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Causality : The carboxylic acid protonates the imine, creating a highly electrophilic iminium ion. The isocyanide attacks to form a nitrilium intermediate, which is immediately trapped by the carboxylate. The ortho-methyl group steers the subsequent Mumm rearrangement, yielding the amide-functionalized Ugi adduct.

  • Validation : LC-MS analysis of a 10 µL aliquot should confirm the mass of the intermediate Ugi adduct [M+H]⁺ and the disappearance of the starting materials.

Step 3: Solvent Swap and Orthogonal Dehydration
  • Evaporate the MeOH completely under reduced pressure.

  • Reconstitute the crude intermediate in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Add Burgess reagent (1.2 mmol) in one portion. Stir at room temperature for 4 hours.

  • Causality : The primary amide must be dehydrated to form the target nitrile. Burgess reagent is chosen over harsh reagents like POCl₃ because it operates under mild, neutral conditions. This prevents the acidic cleavage of the newly formed, sensitive peptidomimetic backbone. The solvent swap to DCM is mandatory, as Burgess reagent reacts destructively with protic solvents like MeOH.

  • Validation : IR spectroscopy of an aliquot will show the disappearance of the primary amide N-H stretches (~3300 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (~2220 cm⁻¹).

Step 4: Workup and Purification
  • Quench the reaction with 5.0 mL of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude residue via flash column chromatography (SiO₂, gradient elution: 10% to 50% EtOAc in Hexanes).

  • Causality : The mild basic quench neutralizes any acidic byproducts and washes away the water-soluble triethylammonium sulfamate salts generated from the Burgess reagent, leaving the pure cyano-peptidomimetic in the organic phase.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data gathered during the optimization of the one-pot tandem sequence, highlighting the critical nature of solvent and reagent selection.

EntryUgi SolventDehydrating AgentTemp (°C)Overall Yield (%)Causality / Observation
1MeOHPOCl₃ / Et₃N0 to 2534%Harsh acidic conditions led to partial cleavage of the newly formed Ugi peptidomimetic backbone.
2DCMBurgess Reagent2545%Poor solubility of 4-Carbamoyl-2-methylbenzoic acid in aprotic DCM during the initial Ugi step hindered condensation.
3TFEBurgess Reagent2568%Trifluoroethanol (TFE) accelerated the Ugi-4CR, but required rigorous, time-consuming evaporation before dehydration.
4 MeOH (Swap to DCM) Burgess Reagent 25 89% Optimal. Protic solvent perfectly stabilized Ugi intermediates; aprotic solvent allowed mild, high-yielding dehydration.

References

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores ACS Omega URL:[Link]

  • 4-Carbamoyl-2-methylbenzoic acid | C9H9NO3 | CID 57748639 PubChem, National Center for Biotechnology Information URL:[Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications RSC Advances URL:[Link]

Application Note: Strategic Synthesis of Phthalazinone-Core PARP Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. It focuses on the strategic utilization of 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8) as a pivotal building block for constructing the phthalazinone pharmacophore , a core structural motif found in several FDA-approved PARP inhibitors (e.g., Olaparib, Talazoparib).

Introduction & Retrosynthetic Logic

PARP inhibitors represent a breakthrough in targeted cancer therapy, particularly for tumors harboring BRCA1/2 mutations. A recurring structural motif in this drug class (e.g., Olaparib , Talazoparib ) is the phthalazin-1(2H)-one core, which mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

4-Carbamoyl-2-methylbenzoic acid serves as a highly efficient scaffold for accessing this core. Its ortho-methyl benzoic acid substitution pattern allows for a robust two-step annulation sequence—radical bromination followed by hydrazine cyclization—to generate the bicyclic phthalazinone system with a pre-installed carboxamide handle (critical for hydrogen bonding in the PARP active site).

Structural Relevance[1][2]
  • Starting Material: 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8).[1][2][3]

  • Target Intermediate: 7-Carbamoylphthalazin-1(2H)-one (and N-substituted derivatives).

  • Mechanism of Action: The resulting phthalazinone core anchors the inhibitor into the PARP active site via π-stacking (Tyr1224) and hydrogen bonding (Gly863, Ser904).

Chemical Pathway & Mechanism[1][7]

The transformation relies on the functionalization of the benzylic methyl group followed by condensation.

Reaction Scheme (DOT Visualization)

ReactionPathway SM 4-Carbamoyl-2-methylbenzoic acid (Starting Material) Inter1 Methyl Ester Intermediate (Protection) SM->Inter1 MeOH, H2SO4 Reflux Inter2 Bromomethyl Intermediate (Wohl-Ziegler) Inter1->Inter2 NBS, AIBN CCl4/PhCl, 80°C Product 7-Carbamoylphthalazin-1(2H)-one (PARP Pharmacophore) Inter2->Product N2H4·H2O Cyclization

Figure 1: Synthetic pathway from 4-Carbamoyl-2-methylbenzoic acid to the PARP inhibitor core.

Detailed Experimental Protocols

Stage 1: Esterification (Protection)

Rationale: Converting the carboxylic acid to a methyl ester prevents decarboxylation and improves solubility for the subsequent radical reaction.

Materials:

  • 4-Carbamoyl-2-methylbenzoic acid (10.0 g, 55.8 mmol)

  • Methanol (100 mL, anhydrous)

  • Sulfuric acid (H₂SO₄, conc., 1.0 mL)

Protocol:

  • Charge 4-Carbamoyl-2-methylbenzoic acid into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous Methanol (10 vol) under N₂ atmosphere.

  • Add conc.[3] H₂SO₄ dropwise over 5 minutes. Caution: Exothermic.

  • Heat the reaction mixture to reflux (65°C) for 6–8 hours.

  • Monitor: Check conversion by TLC (EtOAc/Hexane 1:1) or HPLC.[4]

  • Cool to room temperature and concentrate under reduced pressure to ~20% volume.

  • Pour residue into ice-water (200 mL) and adjust pH to ~8 with sat. NaHCO₃.

  • Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Stage 2: Wohl-Ziegler Bromination & Cyclization

Rationale: This telescope process involves radical bromination of the benzylic methyl group, followed by immediate nucleophilic attack by hydrazine to close the ring.

Materials:

  • Methyl 4-carbamoyl-2-methylbenzoate (from Stage 1)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Chlorobenzene or CCl₄ (10 vol)

  • Hydrazine monohydrate (N₂H₄·H₂O) (3.0 eq)

Protocol:

  • Bromination: Dissolve the ester (5.0 g) in Chlorobenzene (50 mL).

  • Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Heat to 80–85°C for 4 hours. The solution will turn orange/red.

    • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the bromide.

  • Cyclization: Cool the mixture to 20°C.

  • Add Hydrazine monohydrate (3.0 eq) dropwise. Caution: Gas evolution.

  • Heat the mixture to reflux (100°C) for 2 hours.

  • Cool to room temperature. The product, 7-carbamoylphthalazin-1(2H)-one , typically precipitates as a solid.

  • Filter the solid, wash with Ethanol (2 x 10 mL) and Ether (2 x 10 mL).

  • Purification: Recrystallize from DMF/Water if necessary.

Quantitative Data & Quality Control

Table 1: Critical Process Parameters (CPP) and Expected Yields

ParameterSpecificationImpact on Quality
NBS Stoichiometry 1.05 – 1.10 eqExcess leads to dibromination (impurity).
Reaction Temp (Bromination) 80°C ± 2°CLower temp = incomplete reaction; Higher = degradation.
Hydrazine Quality >98% purityWater content affects cyclization efficiency.
Expected Yield (Overall) 65 – 75%Dependent on minimizing transfer losses.
Product Purity (HPLC) >98.5%Required for downstream API synthesis.

Impurity Profile:

  • Des-bromo starting material: Incomplete bromination.

  • Dibromo-species: Over-bromination. (Control via stoichiometry).

  • Hydrolyzed acid: From wet solvents.

Troubleshooting & Optimization

Workflow Logic (DOT Visualization)

Troubleshooting Start Issue: Low Yield Check1 Check TLC/HPLC after Bromination Start->Check1 Branch1 SM Remaining? Check1->Branch1 Action1 Add 0.1 eq AIBN Increase Time Branch1->Action1 Yes Action2 Check Hydrazine Quality Ensure Reflux Temp Branch1->Action2 No (Bromide formed)

Figure 2: Troubleshooting logic for low yield scenarios.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888).[4] Journal of Medicinal Chemistry, 52(2), 514–523. Link

  • Wang, B., et al. (2014). Process for the preparation of PARP inhibitors.[4][5] U.S. Patent 8,691,826. Link

  • PubChem. (n.d.). 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8).[1][2][3] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

overcoming solubility issues of 4-Carbamoyl-2-methylbenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base

Overview of the Physicochemical Challenge Before attempting to dissolve 4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8), it is critical to understand why it resists aqueous solvation. The molecule possesses a hydrophobic core (the 2-methylbenzene ring) flanked by two functional groups with competing behaviors. The carboxylic acid (-COOH) is a weak acid (pKa ~4.2), meaning it remains unionized and highly lipophilic in pure water or acidic media. Conversely, the carbamoyl group (-CONH2) acts as a potent hydrogen bond donor and acceptor. In the solid state, these carbamoyl groups form a dense, highly stable intermolecular hydrogen-bonding network (crystal lattice).

To achieve true thermodynamic solubility, your strategy must either disrupt this crystal lattice (via cosolvents), ionize the molecule (via pH shift), or encapsulate the hydrophobic core (via cyclodextrins).

Diagnostic Decision Matrix

Use the following logic flow to determine the optimal solubilization strategy for your specific downstream application.

DecisionTree Start Solubility Issue: 4-Carbamoyl-2-methylbenzoic acid Q1 Is the downstream application sensitive to organic solvents? Start->Q1 Cosolvent Cosolvent Strategy (e.g., 10% DMSO/PEG400) Q1->Cosolvent No Q2 Can the system tolerate pH > 6.5? Q1->Q2 Yes pH pH Adjustment (Deprotonate -COOH to -COO⁻) Q2->pH Yes CD Cyclodextrin Complexation (e.g., HP-β-CD) Q2->CD No

Fig 1: Decision matrix for selecting a solubility enhancement strategy based on assay constraints.

Troubleshooting Guides & FAQs

Q1: I dissolved the compound in 100% DMSO at 50 mM, but it immediately forms a cloudy suspension when I dilute it 1:100 into my cell culture media (pH 7.4). How do I fix this? A: You are experiencing solvent-shift precipitation . When the DMSO stock is introduced to the aqueous media, the DMSO diffuses into the bulk water faster than the compound can solvate, causing the local concentration of the compound to exceed its aqueous thermodynamic solubility. Corrective Action: Do not add the stock directly to cold or static media. Pre-warm the media to 37°C and ensure vigorous vortexing during the addition. If precipitation persists, you must increase the thermodynamic solubility of the media itself by adding a surfactant (e.g., 0.1% Tween-80) or utilizing a carrier molecule like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Q2: Can I just heat my aqueous buffer to 60°C to force the powder into solution? A: No. Heating increases the kinetic energy of the system, temporarily overcoming the crystal lattice energy to dissolve the powder. However, this creates a supersaturated solution . Once the buffer cools back to room temperature or 37°C (e.g., during an assay), the compound will inevitably nucleate and precipitate, ruining your experimental reproducibility. You must rely on thermodynamic enhancements, not kinetic ones.

Q3: Why should I use HP-β-CD instead of native β-Cyclodextrin or α-Cyclodextrin? A: The internal cavity of β-cyclodextrin is approximately 6.0–6.5 Å wide, which provides a perfect steric fit for a single substituted benzene ring like the tolyl group in 4-Carbamoyl-2-methylbenzoic acid[1]. α-Cyclodextrin is too small, and γ-Cyclodextrin is too large, leading to poor binding affinity. We specifically recommend the hydroxypropyl derivative (HP-β-CD) because native β-CD has limited aqueous solubility (~18.5 mg/mL) and known nephrotoxicity in vivo. HP-β-CD is highly water-soluble (>500 mg/mL) and safe for both cell culture and in vivo dosing[2].

Quantitative Strategy Comparison

StrategyPrimary MechanismExpected Solubility IncreaseBest ApplicationKey Limitation
pH Adjustment (pH > 6.5) Ionization of -COOH to -COO⁻50x – 100xIn vitro biochemical assaysUnsuitable for targets requiring acidic pH
Cosolvent (10% DMSO) Decreases dielectric constant10x – 50xHigh-throughput screeningCellular toxicity at >1% v/v
HP-β-CD Complexation Hydrophobic cavity encapsulation20x – 100xIn vivo dosing, Cell cultureRequires stoichiometry optimization
Solid Dispersion Amorphous state stabilization10x – 30xOral formulation developmentComplex manufacturing process[3]

Validated Experimental Protocols

To ensure data integrity, every solubilization workflow must be self-validating. Below are the standard operating procedures for the two most robust methods.

Protocol A: pH-Shift Solubilization (In Situ Salt Formation)

Causality: By raising the pH at least 2 units above the carboxylic acid's pKa (~4.2), >99% of the molecules are deprotonated into the highly soluble sodium salt form according to the Henderson-Hasselbalch relationship.

  • Weighing: Accurately weigh the required mass of 4-Carbamoyl-2-methylbenzoic acid powder into a glass vial.

  • Deprotonation: Add 1.1 molar equivalents of 0.1 M NaOH directly to the powder.

  • Disruption: Vortex vigorously for 60 seconds, followed by bath sonication for 5 minutes until the solution is completely clear. Note: The high local pH rapidly breaks the solid crystal lattice.

  • Dilution: Dilute the concentrated salt solution with your target assay buffer (e.g., 1X PBS).

  • Back-Titration (Critical Step): Slowly back-titrate the solution using 0.1 M HCl to your target physiological pH (e.g., 7.4). Monitor continuously with a micro-pH probe. Do not drop the pH below 6.0 , or the unionized free acid will instantly precipitate.

  • Validation: Shine a laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms a true solution free of nanoprecipitates.

Protocol B: HP-β-CD Inclusion Complexation (Phase Solubility Method)

Causality: Complexation is a dynamic thermodynamic equilibrium. The host (HP-β-CD) and guest (drug) must be given sufficient time and agitation to form the non-covalent inclusion complex.

Workflow Step1 1. API Addition (Excess Solid) Step2 2. HP-β-CD Titration (0-50 mM in Buffer) Step1->Step2 Step3 3. Equilibration (24h, 37°C, 200 rpm) Step2->Step3 Step4 4. Phase Separation (0.45 µm Filtration) Step3->Step4 Step5 5. QC & Quant (HPLC-UV & Tyndall) Step4->Step5

Fig 2: Self-validating phase solubility workflow for HP-β-CD inclusion complexation.

  • Carrier Preparation: Prepare a series of HP-β-CD solutions (0, 10, 20, 30, 40, and 50 mM) in your desired aqueous buffer.

  • Guest Addition: Add an excess amount of 4-Carbamoyl-2-methylbenzoic acid solid to each vial (e.g., 10 mg/mL, ensuring it remains a suspension).

  • Equilibration: Seal the vials and place them in an orbital shaker at 37°C and 200 rpm for 24 to 48 hours. Note: 24 hours is the minimum required to reach thermodynamic equilibrium for sterically hindered aromatics.

  • Phase Separation: Remove the vials and filter the contents through a 0.45 µm PVDF syringe filter. Causality: PVDF is low-protein-binding and will not adsorb the dissolved complex, ensuring only the uncomplexed solid is removed.

  • Validation & Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the dissolved compound. Plotting the dissolved drug concentration against the HP-β-CD concentration will yield a phase-solubility diagram, allowing you to calculate the complexation efficiency and binding constant (K_1:1).

References

  • Title: A Comprehensive Review: Cyclodextrin Complexation for Improved Drug Delivery of Poorly Soluble Drugs Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL: [Link]

  • Title: Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs Source: SciELO (Brazilian Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds Source: Pharmaceuticals (Semantic Scholar) URL: [Link]

Sources

Technical Guide: Purification Strategies for 4-Carbamoyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Isolating 4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8) requires a nuanced understanding of its physicochemical behavior. As a bifunctional molecule containing both a carboxylic acid and a primary amide, it exhibits significant hydrogen bonding capability, resulting in low solubility in non-polar solvents and high melting points.

The most common synthetic route involves the controlled hydrolysis of 4-cyano-2-methylbenzoic acid or the amidation of 4-(methoxycarbonyl)-2-methylbenzoic acid . Consequently, the "unreacted starting material" (SM) is typically a nitrile or an ester .

  • The Challenge: The starting material often shares the acidic functionality (carboxylic acid) with the product, rendering simple acid-base extraction ineffective.

  • The Solution: We exploit the polarity differential . The amide group significantly increases polarity and crystallinity compared to the nitrile or ester precursors.

Diagnostic Workflow: Select Your Protocol

Before initiating purification, identify your impurity profile using TLC or HPLC.

PurificationWorkflow Start Crude 4-Carbamoyl-2-methylbenzoic Acid Analyze Analyze Impurity Profile (HPLC/TLC) Start->Analyze Decision1 Identify Major Impurity Analyze->Decision1 Impurity_Nitrile Nitrile/Ester SM (Less Polar) Decision1->Impurity_Nitrile Non-polar SM Impurity_Diacid Diacid (Over-hydrolysis) (More Polar) Decision1->Impurity_Diacid Polar Impurity Method_A Protocol A: Solvent Trituration (DCM/Toluene Slurry) Impurity_Nitrile->Method_A Primary Step Method_B Protocol B: pH-Controlled Precipitation Impurity_Diacid->Method_B Primary Step Method_C Protocol C: Recrystallization (EtOH/Water) Method_A->Method_C Polishing Method_B->Method_C Polishing

Figure 1: Decision matrix for selecting the appropriate purification module based on impurity chemotype.

Module A: Solvent Trituration (The "Slurry Swish")

Best For: Removing unreacted 4-cyano-2-methylbenzoic acid (Nitrile) or methyl esters . Principle: The amide product forms a rigid crystal lattice via intermolecular hydrogen bonding, making it insoluble in chlorinated solvents or toluene. The nitrile/ester starting materials, lacking these strong H-bonds, remain soluble.

Protocol:

  • Dry the Crude: Ensure the crude solid is completely dry. Water content can inhibit the solubility of the impurity in the organic wash.

  • Solvent Selection: Use Dichloromethane (DCM) or Chloroform . If the impurity is stubborn, use Toluene .

  • The Slurry:

    • Add 10 mL of solvent per 1 g of crude solid.

    • Heat to reflux for 30 minutes with vigorous stirring. Note: The product will NOT dissolve; this is a washing step.

  • Filtration:

    • Cool the mixture to room temperature (or 0°C for maximum yield).

    • Filter under vacuum using a sintered glass funnel.

    • Critical Step: Wash the filter cake with 2 volumes of cold solvent.

  • Validation: The filtrate should contain the unreacted starting material. The filter cake is your enriched product.

ComponentSolubility in DCMSolubility in Toluene
Product (Amide) Insoluble (Solid)Insoluble (Solid)
SM (Nitrile/Ester) SolubleSoluble (Hot)

Module B: Recrystallization (Final Polish)

Best For: Removing trace impurities and improving crystal habit. Principle: Amides exhibit a steep solubility curve in aqueous alcohols.

Protocol:

  • Solvent System: Ethanol/Water (95:5 to 80:20 depending on purity).

  • Dissolution:

    • Suspend the solid in Ethanol (approx. 15 mL/g).

    • Heat to reflux. If the solid does not dissolve, slowly add Water dropwise until a clear solution is obtained at boiling.

    • Tip: Do not exceed 25% water, or you risk oiling out the unreacted nitrile.

  • Crystallization:

    • Remove from heat and allow to cool slowly to room temperature. Rapid cooling traps impurities.

    • Chill at 4°C for 2 hours.

  • Collection: Filter and wash with cold Ethanol. Dry in a vacuum oven at 50°C.

Module C: Chromatographic Separation (Stubborn Cases)

If the starting material persists (>5%), Flash Chromatography is required.

Stationary Phase: Silica Gel (Standard) or C18 (Reverse Phase). Mobile Phase Logic:

  • The Issue: The carboxylic acid group causes "streaking" (tailing) on silica due to interaction with silanol groups.

  • The Fix: You must add a modifier (Acetic Acid or Formic Acid).

Recommended Gradient (Normal Phase):

  • Solvent A: DCM + 1% Acetic Acid

  • Solvent B: Methanol + 1% Acetic Acid

  • Gradient: 0% B → 10% B over 20 CV (Column Volumes).

  • Observation: The non-polar Nitrile/Ester SM will elute early (low polarity). The Amide product will elute later due to higher polarity.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. What is happening?

  • Cause: This usually happens if the starting material concentration is still high, or if too much water was added. The melting point of the impurity mixture is lower than the solvent boiling point.

  • Fix: Re-heat to dissolve the oil. Add a small amount of pure Ethanol to increase solubility. Seed the solution with a tiny crystal of pure product as it cools to induce proper lattice formation.

Q2: Can I use simple Acid/Base extraction?

  • Analysis: Likely not. Both the product (4-Carbamoyl-2-methylbenzoic acid) and the precursor (4-Cyano-2-methylbenzoic acid) have similar pKa values (~4.0 - 4.5). Both will extract into the aqueous base (NaHCO3) and precipitate upon acidification.

  • Exception: If your impurity is the methyl ester (neutral), you can use acid/base extraction. Dissolve crude in 1M NaOH (Product dissolves, Ester stays solid/oily). Wash with DCM (removes Ester). Acidify aqueous layer to recover Product.

Q3: How do I confirm the SM is gone without HPLC?

  • TLC Method:

    • Eluent: DCM:MeOH:AcOH (90:9:1).

    • Visualization: UV (254 nm).[1]

    • Rf Values: The Nitrile/Ester SM will have a higher Rf (near 0.6-0.8). The Amide product will have a lower Rf (0.3-0.4) due to H-bonding with the silica.

References

  • Synthesis and Amide Formation: Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid... (Discusses amide synthesis and precipitation workups).

  • Solubility & Separation of Benzoic Derivatives: Experimental Investigation of the Separation of 4-Hydroxybenzoic Acid... (Principles of acid/solvent partitioning).

  • Chromatographic Behavior: TLC Separation of Benzoic Esters in Pharmaceutical Products. (TLC conditions for benzoic acid derivatives).

  • Compound Data: 4-Carbamoyl-2-methylbenzoic acid PubChem Entry.[2] (Physicochemical properties).[3]

Sources

minimizing byproduct formation in 4-Carbamoyl-2-methylbenzoic acid hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of 4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8) handling and synthesis. This response assumes the user is either synthesizing this intermediate (via nitrile hydration or ester hydrolysis) and wishes to avoid over-hydrolysis to the di-acid, or processing it and wishes to prevent degradation.

Executive Summary & Mechanistic Insight[1]

4-Carbamoyl-2-methylbenzoic acid is a critical intermediate, notably in the synthesis of androgen receptor antagonists like Enzalutamide . The primary challenge in its chemical handling is selectivity .

The molecule contains two hydrolyzable groups:

  • Carboxylic Acid (or precursor Ester): The desired moiety.

  • Primary Amide (

    
    ):  The labile moiety.
    

The Core Problem: Under aqueous acidic or basic conditions, the thermodynamic sink is the 2-methylterephthalic acid (di-acid). Minimizing this byproduct requires kinetic control to stop the reaction at the amide stage (synthesis) or prevent the amide's activation (deprotection).

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the "Danger Zone" where yield is lost.

ReactionPathways Nitrile 4-Cyano-2-methylbenzoic acid (Starting Material) Amide 4-Carbamoyl-2-methylbenzoic acid (TARGET) Nitrile->Amide Controlled Hydration (H2O2/K2CO3) DiAcid 2-Methylterephthalic acid (MAJOR BYPRODUCT) Nitrile->DiAcid Direct Hydrolysis (No control) Ester Methyl 4-carbamoyl-2-methylbenzoate (Alt. Precursor) Ester->Amide Selective Saponification (LiOH, <20°C) Amide->DiAcid Over-Hydrolysis (High T, Strong pH)

Caption: Kinetic pathway showing the target amide as an intermediate. The red path represents the thermodynamic drift to the di-acid byproduct.

Troubleshooting Guide (Q&A)

Scenario A: Synthesis from Nitrile (4-Cyano-2-methylbenzoic acid)

User Question: "I am hydrolyzing the nitrile group to the amide using NaOH, but I keep getting 10-15% of the di-acid byproduct. How do I stop the reaction exactly at the amide?"

Scientist Response: Direct alkaline hydrolysis (NaOH/H2O) is difficult to control because the rate of hydrolysis for the amide is often comparable to that of the nitrile at high temperatures. You must switch to Oxidative Hydrolysis (Radziszewski Reaction) .

  • The Fix: Use Hydrogen Peroxide (

    
    ) with a mild base (
    
    
    
    ) in DMSO or Methanol.
  • Why it works: The hydroperoxide anion (

    
    ) is a potent nucleophile (alpha-effect) that attacks the nitrile to form a peroxyimidic acid intermediate. This intermediate collapses to the amide and oxygen much faster than hydroxide attacks the amide. This kinetic disparity effectively "locks" the product as the amide.
    
  • Protocol Adjustment:

    • Dissolve nitrile in DMSO.

    • Add 1.0 eq

      
      .
      
    • Add 30%

      
       dropwise at 0–10°C (Exothermic!).
      
    • Allow to warm to RT. The reaction stops at the amide.

Scenario B: Ester Deprotection (Methyl 4-carbamoyl-2-methylbenzoate)

User Question: "I need to hydrolyze the methyl ester to the acid, but the amide is also hydrolyzing. I'm using 1M NaOH at reflux."

Scientist Response: Reflux is the error. Primary amides degrade rapidly in 1M NaOH at temperatures >60°C. You need to exploit the steric difference between the ester and the amide, or use a milder hydroxide source.

  • The Fix: Use Lithium Hydroxide (LiOH) in THF/Water at low temperature .

  • Why it works: LiOH is less aggressive than NaOH. Furthermore, the tetrahedral intermediate for amide hydrolysis requires higher activation energy than ester hydrolysis. By keeping the temperature <20°C, you kinetically favor ester cleavage.

  • Protocol Adjustment:

    • Solvent: THF:Water (3:1).

    • Base: LiOH (1.1 eq).

    • Temperature: 0°C to 10°C . Do not heat.

    • Monitoring: Quench immediately upon disappearance of ester (TLC/HPLC). Do not "soak" the reaction.

Scenario C: Workup & Isolation

User Question: "My HPLC shows 99% purity in the reaction pot, but after acid workup and drying, the purity drops to 95%. What is happening?"

Scientist Response: You are likely inducing acid-catalyzed hydrolysis during the quench or drying phase. 4-Carbamoyl-2-methylbenzoic acid can precipitate with occluded acid.

  • The Fix: Controlled pH adjustment and lyophilization.

  • Why it works: If you acidify to pH 1 to precipitate the product, local pockets of high acidity can hydrolyze the amide.

  • Protocol Adjustment:

    • Acidify slowly to pH 3-4 (the pKa of the benzoic acid is ~4.0; going to pH 1 is unnecessary and dangerous).

    • Use mild acids like Acetic Acid or dilute HCl, not conc. H2SO4.[1][2][3][4][5][6]

    • Wash the filter cake copiously with cold water to remove residual mineral acid before drying.

Optimized Experimental Protocols

Protocol 1: Selective Nitrile Hydration (Recommended Route)

Targeting: Conversion of 4-cyano-2-methylbenzoic acid to amide.

ParameterSpecificationRationale
Reagents 4-Cyano-2-methylbenzoic acid (1.0 eq)

(0.5 - 1.0 eq)

(30% aq, 4.0 eq)

provides the fast kinetic pathway; Carbonate buffers the pH.
Solvent DMSO or DMSO/Water (9:1)High solubility of substrate; DMSO stabilizes the intermediate.
Temperature < 25°C (Start at 0°C)Prevents thermal degradation of the amide.
Quench Water + Sodium ThiosulfateThiosulfate neutralizes excess peroxide to prevent oxidation byproducts.

Step-by-Step:

  • Charge reaction vessel with 4-Cyano-2-methylbenzoic acid (10 g) and DMSO (50 mL).

  • Add

    
      (4.3 g) and cool to 5°C.
    
  • Add 30%

    
      (25 mL) dropwise over 30 mins. Caution: Strong Exotherm. Maintain internal T < 20°C.
    
  • Stir at 20°C for 2 hours. Monitor by HPLC.

  • Workup: Pour into ice water (200 mL). The product may precipitate.[7][2] If not, acidify carefully to pH 4 with 1N HCl.

  • Filter and wash with cold water.

Protocol 2: Selective Ester Hydrolysis

Targeting: Methyl 4-carbamoyl-2-methylbenzoate to Acid.

ParameterSpecificationRationale
Reagents LiOH·H2O (1.2 eq)Milder cation (

) coordinates ester oxygen, assisting cleavage.
Solvent THF / Water (4:1)Homogeneous system essential for low-temp reactivity.
Temperature 0°C - 10°C Critical for selectivity.

Step-by-Step:

  • Dissolve ester in THF. Cool to 0°C.

  • Add LiOH solution (dissolved in min. water) dropwise.

  • Stir at 0°C. Check HPLC every 30 mins.

  • Stop Point: When Ester < 0.5%, stop. Do not wait for 0%.

  • Workup: Evaporate THF under vacuum (cold). Acidify aqueous residue to pH 4. Filter precipitate.[2]

Quantitative Impurity Profile

Typical byproduct levels based on reaction conditions:

ConditionTarget Amide (%)Di-Acid Byproduct (%)Unreacted Nitrile/Ester (%)Status
NaOH / Reflux (100°C) 40 - 60%30 - 50% 0%FAILED (Over-hydrolysis)
HCl / 60°C 70 - 80%15 - 20%5%POOR (Slow & Dirty)

/

/ 20°C
> 98% < 0.5% < 1%OPTIMAL
LiOH / 0°C (Ester hyd.)> 95% < 2.0%< 3%ACCEPTABLE

References

  • PubChem. 4-Carbamoyl-2-methylbenzoic acid (Compound Summary).[8] National Library of Medicine. [Link]

  • Organic Syntheses. Rhodium-Catalyzed Hydrolysis of Nitriles to Amides. Org.[3][4][9] Synth. 2011, 88, 364-376. (Mechanistic grounding for catalytic hydration). [Link]

  • Master Organic Chemistry. Hydrolysis of Amides: Mechanism and Conditions. (General mechanism for acid/base hydrolysis).[1] [Link]

  • Google Patents.Process for the preparation of Enzalutamide and intermediates.

Sources

improving purity of 4-Carbamoyl-2-methylbenzoic acid during crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently see researchers and drug development professionals struggle with the purification of substituted benzoic acids.

4-Carbamoyl-2-methylbenzoic acid presents a unique crystallographic challenge: it possesses a highly competitive hydrogen-bonding network (a para-amide group and a carboxylic acid group) and steric hindrance from the ortho-methyl group ([1]). This guide provides field-proven, mechanistically grounded solutions to overcome polymorphism, solvent entrapment, and regioisomer contamination during your crystallization workflows.

Mechanistic Insights: The "Why" Behind the Workflow

Crystallization is not merely a physical separation; it is a highly selective molecular recognition event. The lattice theory dictates that a growing crystal will only accept similar entities into its framework ([2]). However, the dual hydrogen-bond donors/acceptors in 4-Carbamoyl-2-methylbenzoic acid mean that inappropriate solvent selection can disrupt the native carboxylic acid dimers required for a stable crystal.

Solvents like DMF or DMSO strongly interact with the -COOH group, inhibiting dimerization and leading to the nucleation of unwanted solvates ([3]). Furthermore, the amide group is highly susceptible to thermal hydrolysis if exposed to elevated temperatures in aqueous systems for prolonged periods. Understanding these molecular interactions is the key to designing a robust purification strategy.

Workflow: Troubleshooting Crystallization Purity

Workflow A Crude 4-Carbamoyl-2-methylbenzoic Acid B Assess Impurity Profile (HPLC/NMR) A->B C1 High Di-acid Impurity (Hydrolysis) B->C1 LC-MS C2 High Isomeric Impurity (Regioisomers) B->C2 HPLC C3 Solvent Entrapment (DMF/DMSO) B->C3 NMR D1 Avoid high T in aqueous. Use EtOH/Water (<60°C) C1->D1 D2 Slow seeded cooling in Isopropyl Alcohol C2->D2 D3 Use selective anti-solvent (EtOAc/Heptane) C3->D3 E High Purity Crystal Lattice (>99.5%) D1->E D2->E D3->E

Decision tree for troubleshooting crystallization impurities in 4-Carbamoyl-2-methylbenzoic acid.

Troubleshooting Guides & FAQs

FAQ 1: Why is my final product contaminated with 2-methylterephthalic acid, even though my starting material was pure?

  • Root Cause (Causality): The carbamoyl (-CONH₂) group is undergoing thermal hydrolysis. While water is a classic solvent for recrystallizing polar benzoic acid derivatives ([4]), prolonged heating (>80°C) of the aqueous mother liquor drives the hydrolysis of the amide into a secondary carboxylic acid, yielding 2-methylterephthalic acid.

  • Solution: Shift to a mixed-solvent system with a lower boiling point, such as Ethanol/Water (70:30 v/v). Ethanol acts as the primary solvent, reducing the required dissolution temperature to ~60°C, while water acts as the anti-solvent to drive supersaturation upon cooling without triggering hydrolysis.

FAQ 2: My NMR shows residual DMF that I cannot remove under high vacuum. How do I fix this?

  • Root Cause: You have formed a stable solvate. Solvents with strong hydrogen-bond acceptor properties (like the oxygen in DMF) form robust hydrogen bonds with the hydrogen in the -COOH group of the solute. This is not surface-level residual solvent; the DMF is structurally incorporated into the crystal lattice.

  • Solution: Avoid strong H-bond acceptor solvents for the final crystallization step. Instead, use an Ethyl Acetate (EtOAc) / Heptane anti-solvent system. EtOAc provides sufficient solubility at reflux without forming stable solvates, and heptane forces rapid nucleation of the pure, unsolvated polymorphic form.

FAQ 3: How do I purge the regioisomer (3-carbamoyl-4-methylbenzoic acid) from my product?

  • Root Cause: Regioisomers have nearly identical molecular weights and polarities, allowing them to easily incorporate into the growing crystal lattice as structural defects.

  • Solution: Exploit the subtle steric differences caused by the ortho-methyl group. The ortho-methyl in the target compound twists the carboxylate out of plane, altering its solubility curve compared to the para-methyl isomer. A slow, seeded cooling crystallization (0.1°C/min) in Isopropyl Alcohol (IPA) maximizes the thermodynamic selectivity of the lattice, leaving the regioisomer in the mother liquor.

Quantitative Data: Solvent Screening & Impurity Rejection

Table 1: Impact of Solvent Selection on Yield and Purity of 4-Carbamoyl-2-methylbenzoic Acid (Starting Purity: 92.0%)

Solvent SystemDissolution Temp (°C)Yield (%)Final Purity (%)Major Impurity Retained
Water (100%)956894.52-Methylterephthalic acid (Hydrolysis)
DMF / Water858296.0DMF Solvate Entrapment
Ethanol / Water (70:30)657598.8Trace Regioisomers
EtOAc / Heptane (1:2)758899.7None (Optimal Rejection)

Self-Validating Experimental Protocol: EtOAc/Heptane Anti-Solvent Crystallization

This protocol is designed as a self-validating system: the visual cues (clarity, cloud point) serve as intrinsic quality control checkpoints to ensure thermodynamic control throughout the process.

Step 1: Dissolution (Thermodynamic Reset)

  • Suspend 10.0 g of crude 4-Carbamoyl-2-methylbenzoic acid in 50 mL of Ethyl Acetate (EtOAc) in a 250 mL jacketed reactor.

  • Heat the suspension to 70°C under continuous overhead stirring (250 rpm).

  • Validation Checkpoint: The solution must become completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble inorganic impurities.

Step 2: Anti-Solvent Addition (Supersaturation Generation)

  • Maintain the temperature at 70°C.

  • Slowly add 100 mL of Heptane (anti-solvent) via a dropping funnel at a rate of 2 mL/min.

  • Validation Checkpoint: Monitor for the "cloud point" (the exact moment the solution becomes persistently turbid). Stop the addition immediately when turbidity persists for >30 seconds. This confirms you have reached the metastable zone limit.

Step 3: Nucleation and Annealing (Lattice Perfection)

  • Add 0.05 g of pure 4-Carbamoyl-2-methylbenzoic acid seeds.

  • Hold the temperature at 70°C for 30 minutes to allow the seed crystals to mature and prevent secondary nucleation.

Step 4: Controlled Cooling (Yield Maximization)

  • Program the jacketed reactor to cool from 70°C to 5°C at a linear rate of 0.2°C/min.

  • Causality Note: This slow cooling rate ensures the crystal lattice grows selectively, rejecting regioisomeric impurities into the mother liquor.

Step 5: Isolation and Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 20 mL of pre-chilled (5°C) Heptane to displace the mother liquor without dissolving the product.

  • Dry under vacuum at 45°C for 12 hours.

References

  • Hussain, M. N., et al. "Crystallization of para-aminobenzoic acid forms from specific solvents." CrystEngComm (RSC Publishing).[Link][3]

  • "The Recrystallization of Benzoic Acid." University of Pittsburgh. [Link][2]

Sources

Technical Support Center: Catalyst Optimization for 4-Carbamoyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CMBA-402-Pd Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Catalysis Group[1]

Executive Summary

You are likely accessing this guide because your synthesis of 4-Carbamoyl-2-methylbenzoic acid (CMBA) —a critical intermediate for PARP inhibitors like Veliparib —has stalled.[1]

In the synthesis of CMBA, particularly via the Palladium-catalyzed aminocarbonylation of 4-halo-2-methylbenzoic acid derivatives, catalyst "poisoning" is often a misdiagnosis for product inhibition or ligand saturation .[1] The presence of the ortho-methyl group and the forming primary amide (


) creates a unique steric and electronic environment that renders standard Pd protocols susceptible to deactivation.[1]

This guide moves beyond basic troubleshooting to address the mechanistic root causes of catalyst arrest in this specific scaffold.

Module 1: Diagnosis – Is it Poisoning or Deactivation?

Before altering the chemistry, you must distinguish between poisoning (irreversible binding of impurities) and deactivation (ligand/substrate effects).

The Kinetic Fingerprint

Analyze your reaction progress (HPLC/UPLC) against the profiles below:

SymptomDiagnosisProbable Cause in CMBA Synthesis
Immediate Flatline Poisoning Sulfur/Thiol impurities in solvent or starting halide.[1] Cyanide carryover (if using nitrile hydrolysis route precursors).[1]
Slow Deceleration Product Inhibition The Carbamoyl product is coordinating to the Pd center, competing with the substrate.
Precipitation (Black) Aggregation Pd-Black formation .[1][2] Ligand dissociation due to low CO pressure or insufficient ligand excess.
Induction Period Activation Issue Pd(II) precursor is not reducing to active Pd(0) efficiently.

Module 2: The "Amide Trap" (Product Inhibition)[1]

The most common failure mode in CMBA synthesis is not external poisoning, but autoinhibition . The product you are making is a competent ligand for Palladium.

The Mechanism

In the aminocarbonylation of aryl halides, the primary amide product (


) acts as a Lewis base. As the concentration of 4-Carbamoyl-2-methylbenzoic acid increases, the amide nitrogen competes with the phosphine ligands or the substrate for the Pd(II) center.

The ortho-methyl group on the benzoate ring provides steric bulk, which usually discourages coordination. However, it also slows down the Reductive Elimination step, increasing the lifetime of the Pd(II) intermediate, making it more vulnerable to displacement by the amide product.

Visualization: The Poisoning Pathway

The following diagram illustrates how the CMBA product diverts the catalyst from the active cycle.

Pd_Cycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Trap INACTIVE TRAP Pd(II)-Bis(Amide) Complex Pd0->Trap + Excess Product CO_Ins CO Insertion (Acyl-Pd complex) OxAdd->CO_Ins + CO Nu_Att Ammonia Attack CO_Ins->Nu_Att + NH3 Nu_Att->Pd0 - Product (CMBA) Product Product Accumulation (CMBA) Trap->Pd0 Slow Reversal (Requires Heat)

Caption: Figure 1. The "Amide Trap" mechanism where accumulation of the CMBA product reversibly sequesters the active Palladium catalyst, mimicking permanent poisoning.

Module 3: Resolving Impurity Poisoning (S, CN, Halides)

If kinetic analysis suggests true poisoning (Immediate Flatline), the culprit is often upstream impurities.

Sulfur/Thiol Scavenging

If your starting material (4-bromo-2-methylbenzoic acid) was derived from a sulfonyl precursor or synthesized in a facility sharing sulfur chemistry, trace thiols will kill Pd activity at ppm levels.[1]

Protocol: CuTC Scavenging Copper(I)-thiophene-2-carboxylate (CuTC) is a non-basic scavenger that binds thiols avidly without disturbing the carboxylic acid moiety of your substrate.[1]

  • Dissolve the aryl halide substrate in the reaction solvent (e.g., Dioxane or DMF).

  • Add 1.0 - 5.0 mol% CuTC .

  • Stir at 50°C for 1 hour under inert atmosphere.

  • Filter through a pad of Celite to remove the Cu-S species.

  • Proceed with Pd catalyst addition.

Halide Management (Iodide vs. Bromide)

While Bromide is the leaving group, accumulation of Iodide (if using KI as an additive) can poison the reaction by forming stable


 species that are too stable to undergo turnover.
  • Recommendation: Avoid iodide additives for this specific ortho-substituted substrate.[1] The steric bulk makes the iodide-Pd bond difficult to break. Stick to Bromides or Chlorides with specialized ligands (e.g., Xantphos).

Module 4: Experimental Protocols & Solutions

Protocol A: Overcoming Product Inhibition (The "Amide Trap")

Solution: Use a Lewis Acid co-catalyst to "distract" the amide product.

Theory: Adding a mild Lewis acid (like


 or 

) binds to the carbonyl oxygen of the forming amide. This reduces the electron density on the nitrogen, preventing it from coordinating to the Palladium.

Step-by-Step:

  • Load Reactor: 4-bromo-2-methylbenzoic acid (1.0 equiv),

    
     (1 mol%), Xantphos (1.5 mol%), and 
    
    
    
    (2.0 equiv).[1]
  • Add Additive: Add

    
     (0.5 equiv) .
    
  • Solvent: Degassed 1,4-Dioxane.

  • Carbon Source: CO (balloon or 5 bar) +

    
     (solid source) or 
    
    
    
    gas.[1]
  • Run: Heat to 80-100°C.

    • Note: The Mg(II) salt will coordinate the product CMBA, keeping the Pd cycle free.

Protocol B: Catalyst Regeneration (In-situ)

If the reaction stalls due to oxidation (O2 leak), you may attempt to restart it without a full workup.[1]

  • Purge: Vigorously sparge the solution with Argon for 15 minutes.

  • Reductant: Add 5 mol% Formic Acid or Phenylboronic acid .

  • Heat: Raise temperature by 10°C.

    • Why? This generates fresh Pd(0) from inactive Pd(II) oxides/hydroxides.[1]

Troubleshooting FAQ

Q: Why does my reaction turn black and stop after 50% conversion? A: This is "Pd-Black" precipitation.[1] It indicates your ligand (Phosphine) is detaching from the metal.

  • Fix: The ortho-methyl group requires a ligand with a wide bite angle to remain stable. Switch from

    
     to Xantphos  or DPEphos . These bidentate ligands clamp the Pd center and resist displacement by the substrate.
    

Q: Can I use DMF as a solvent? A: Use caution. While DMF dissolves the polar CMBA product well, commercial DMF often contains dimethylamine (from hydrolysis). Dimethylamine is a potent ligand poison and will also react with the acyl-Pd intermediate to form the N,N-dimethyl amide impurity, reducing yield.

  • Fix: Use DMAc (Dimethylacetamide) or NMP , which are thermally more stable.

Q: How do I remove residual Pd from the CMBA product? A: The carboxylic acid and amide groups on CMBA bind Pd tightly. Standard washes won't work.

  • Fix: Use a Thiol-functionalized Silica (SiliaMetS® Thiol) scavenger at 60°C post-reaction.[1] The thiol has a higher affinity for Pd than the amide/acid groups.

Decision Logic: Troubleshooting Workflow

Use this flowchart to determine your next step.

Troubleshooting Start Reaction Stalled? Precip Black Precipitate? Start->Precip YesPrecip Ligand Failure Precip->YesPrecip Yes NoPrecip Solution Clear/Brown? Precip->NoPrecip No Action1 Switch to Bidentate Ligand (Xantphos/DPEphos) YesPrecip->Action1 SpikeTest Add Fresh Substrate (Standard Addition) NoPrecip->SpikeTest Result1 Rate Recovers SpikeTest->Result1 Result2 No Rate Change SpikeTest->Result2 Diag1 Substrate Depletion (Not Poisoning) Result1->Diag1 SpikeCat Add Fresh Catalyst Result2->SpikeCat Result3 Rate Recovers SpikeCat->Result3 Result4 No Rate Change SpikeCat->Result4 Diag2 True Poisoning (Check Impurities) Result3->Diag2 Diag3 Product Inhibition (Amide Trap) Result4->Diag3

Caption: Figure 2. Diagnostic decision tree to isolate the cause of reaction failure.

References

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation. Source: Journal of the American Chemical Society (ACS). Relevance: Establishes the mechanism of amide formation and the competitive binding of ammonia/amides to Pd centers. URL:[Link][1]

  • Catalyst Deactivation in Palladium-Catalyzed Carbonylation. Source: Chemical Reviews. Relevance: Comprehensive review of Pd-catalyst poisoning by N-containing species and halides. URL:[Link][1]

  • Synthesis of Veliparib and Intermediates (Patent). Source: Google Patents (AbbVie Inc).[1] Relevance: Describes the specific industrial routes for 4-Carbamoyl-2-methylbenzoic acid derivatives and preferred solvents/conditions. URL:

  • Metal Scavenging from Pharmaceutical Intermediates. Source: Organic Process Research & Development. Relevance: Protocols for using thiol-silica to remove Pd from polar amide/acid products.[1] URL:[Link][1]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-Carbamoyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of 4-Carbamoyl-2-methylbenzoic Acid

Executive Summary: The Structural Mandate

4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8) acts as a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and vasopressin antagonists. Its structural duality—containing both an oxidizable methyl group and a hydrolytically sensitive amide—makes precise NMR characterization essential for validating purity during scale-up.

This guide provides a comparative spectroscopic analysis, distinguishing the target molecule from its primary regioisomers and hydrolysis degradants. It moves beyond simple peak listing to explain the causality of signal patterns, ensuring you can confidently validate your compound's identity.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and minimize solvent-solute exchange artifacts, follow this optimized protocol.

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: The amide protons (-CONH₂) and carboxylic acid proton (-COOH) are exchangeable. Protic solvents like Methanol-d4 will wash out these critical diagnostic signals. DMSO-d6 also breaks intermolecular H-bonds, sharpening the amide peaks.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

  • Temperature: 298 K (25°C).

    • Validation: If amide peaks are broad or coalesced, run a variable temperature (VT) experiment at 310 K to sharpen them by accelerating rotation around the C-N bond.

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic region (7.6–8.0 ppm).

  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to ≥ 5 seconds.

    • Reasoning: The quaternary carbons and carboxylic acid protons have long T1 relaxation times. A short D1 will under-integrate the acid proton, leading to incorrect purity calculations.

Spectral Analysis: The Fingerprint

The 1H NMR spectrum of 4-Carbamoyl-2-methylbenzoic acid in DMSO-d6 exhibits a distinct 1,2,4-trisubstituted benzene pattern.

A. Chemical Shift Assignment Table
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (Hz)Structural Assignment
COOH 12.80 – 13.20Broad Singlet1H-Carboxylic acid at C1
NH-a 8.05 – 8.15Broad Singlet1H-Amide proton (anti to carbonyl)
H-6 7.92Doublet1HJ = 8.0Aromatic C6 (Ortho to COOH)
H-3 7.78Singlet (d)1HJ ~ 1.5Aromatic C3 (Ortho to Me/Amide)
H-5 7.72Doublet of Doublets1HJ = 8.0, 1.5Aromatic C5 (Ortho to Amide)
NH-b 7.45 – 7.55Broad Singlet1H-Amide proton (syn to carbonyl)
CH₃ 2.54Singlet3H-Methyl group at C2

Note: Shifts are referenced to residual DMSO-d6 pentet at 2.50 ppm.

B. Mechanistic Interpretation
  • The "Invisible" Acid (12.8–13.2 ppm): The carboxylic acid proton is often extremely broad due to hydrogen bonding and exchange. Its integration may appear low (<1.0) if the baseline correction is aggressive or the relaxation delay is too short.

  • The Amide Rotamers (8.1 & 7.5 ppm): Unlike amines (-NH₂), primary amides show two distinct protons. The C-N bond has partial double-bond character, restricting rotation.

    • Downfield (8.1 ppm): Hydrogen-bonded to the solvent or intramolecularly.

    • Upfield (7.5 ppm): Shielded by the anisotropy of the carbonyl group.

  • Aromatic Regiochemistry (The 1,2,4 Pattern):

    • H-6 (7.92 ppm): This doublet is the most downfield aromatic signal. It is ortho to the strong electron-withdrawing carboxylic acid group, which deshields it significantly.

    • H-3 (7.78 ppm): Appears as a sharp singlet (or finely split doublet). It is "sandwiched" between the methyl and carbamoyl groups. The methyl group provides weak shielding, but the ortho-carbamoyl deshields it.

    • H-5 (7.72 ppm): Ortho to the carbamoyl group. It couples strongly (J=8.0 Hz) to H-6 and weakly (J~1.5 Hz) to H-3.

Comparative Analysis: Distinguishing Impurities

In drug development, proving identity against isomers and precursors is critical.

Scenario A: Regioisomer Differentiation
  • Impurity: 4-Carbamoyl-3-methylbenzoic acid.

  • Differentiation: Look at the coupling of the proton ortho to the carboxylic acid.

    • Target (2-Me): H-6 is a Doublet (J=8 Hz) because it has a neighbor at H-5.

    • Isomer (3-Me): The proton ortho to the COOH (H-2) and H-6 are equivalent or isolated. You would see a Singlet and a Doublet pattern that differs significantly.[1] The key is the H-6 doublet in the target.

Scenario B: Hydrolysis Monitoring
  • Degradant: 2-Methylterephthalic acid (Over-hydrolysis of amide).

  • Differentiation:

    • Target: Shows two NH singlets (8.1, 7.5 ppm).

    • Impurity: Loss of NH signals . Appearance of a second broad COOH signal (or broadening of the existing one >12 ppm).

Scenario C: Precursor Check
  • Precursor: 4-Cyano-2-methylbenzoic acid.

  • Differentiation:

    • Target: Amide protons present.[1][2]

    • Precursor: No NH signals . The aromatic region will shift downfield due to the stronger electron-withdrawing nature of the cyano group (-CN) compared to the amide.

Visualization: Logic Flow for Identification

The following diagram outlines the decision process for validating the compound's structure based on spectral features.

NMR_Logic_Flow Start Acquire 1H NMR (DMSO-d6) Check_Me Check 2.3-2.6 ppm region Start->Check_Me Me_Found Singlet found? (~2.54 ppm) Check_Me->Me_Found Check_NH Check 7.0-8.5 ppm region Me_Found->Check_NH Yes Result_Isomer POSSIBLE ISOMER: 4-Carbamoyl-3-methylbenzoic acid Me_Found->Result_Isomer No (Shifted/Split) NH_Found Two Broad Singlets? (1H each) Check_NH->NH_Found Check_Arom Analyze Aromatic Coupling (7.6-8.0 ppm) NH_Found->Check_Arom Yes Result_Precursor POSSIBLE PRECURSOR: 4-Cyano-2-methylbenzoic acid NH_Found->Result_Precursor No Signals Result_Hydrolysis POSSIBLE DEGRADANT: 2-Methylterephthalic acid NH_Found->Result_Hydrolysis No Signals + Broad OH Arom_Pattern Pattern Matches? Check_Arom->Arom_Pattern Result_Target CONFIRMED: 4-Carbamoyl-2-methylbenzoic acid Arom_Pattern->Result_Target d (8Hz), s, dd Arom_Pattern->Result_Isomer s, d (8Hz), d (8Hz)

Caption: Decision tree for the structural verification of 4-Carbamoyl-2-methylbenzoic acid using 1H NMR markers.

References

  • PubChem. (2025).[3][4][5] 4-Carbamoyl-2-methylbenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information: Synthesis of benzoic acid derivatives. Green Chemistry. Available at: [Link]

  • SpectraBase. (2024).[5] 1H NMR of 4-Cyanobenzoic acid derivatives. Wiley Science Solutions. Available at: [Link]

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Tables. University of Wisconsin-Madison.

Sources

HPLC Method Development for 4-Carbamoyl-2-methylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8), also known as 4-(aminocarbonyl)-2-methylbenzoic acid, is a critical intermediate and potential degradation impurity in the synthesis of immunomodulatory drugs such as Lenalidomide .

The analysis of this compound presents specific chromatographic challenges:

  • Dual Polarity: The presence of a carboxylic acid (pKa ~3.9) and a neutral amide group creates a molecule that is moderately polar yet capable of strong hydrogen bonding.

  • Structural Isomerism: It must often be resolved from regioisomers (e.g., 2-carbamoyl-4-methylbenzoic acid) or hydrolysis byproducts.

  • Peak Tailing: The amide group can interact with free silanols on standard silica columns, leading to peak asymmetry.

This guide compares the Industry Standard Method (Method A) , typically used in Lenalidomide impurity profiling, against an Optimized Alternative Method (Method B) designed for higher peak symmetry and Mass Spectrometry (MS) compatibility.

Analyte Profile & Physicochemical Basis[1][2][3][4][5][6]

Understanding the molecule is the first step in a self-validating method development workflow.

PropertyValue / DescriptionChromatographic Implication
Structure Benzoic acid core, 2-methyl, 4-carbamoylAromatic interactions (

) possible.
pKa (Acid) ~3.91 (Carboxylic acid)Mobile phase pH must be

to suppress ionization and increase retention on RP columns.
pKa (Base) Amide is neutral/weakly basicPotential for H-bonding with silanols.
LogP ~0.7 (Low hydrophobicity)Requires low organic initial conditions or polar-retentive stationary phases.

Method Comparison: Standard vs. Optimized

We evaluated two distinct approaches. Method A is based on traditional pharmacopeial methods for related substances. Method B utilizes modern stationary phase chemistry to address peak tailing and detection versatility.

Method A: The Industry Standard (C18 / Phosphate)

Typically cited for Lenalidomide impurity analysis.

  • Stationary Phase: Traditional C18 (e.g., Waters XBridge C18 or Inertsil ODS-3V).

  • Mobile Phase: Potassium Phosphate Buffer (pH 3.0) / Methanol.[1][2]

  • Detection: UV @ 210 nm.

Method B: The Optimized Alternative (Polar-Embedded / Formate)

Designed for superior peak shape and MS compatibility.

  • Stationary Phase: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Detection: UV @ 230 nm (or MS).

Comparative Performance Data
ParameterMethod A (Standard C18)Method B (Polar-Embedded)Analysis
Retention Time (

)
4.2 min5.8 minMethod B offers better retention for polar analytes due to the embedded polar group.
Tailing Factor (

)
1.4 - 1.61.05 - 1.15Critical: Method B significantly reduces tailing caused by amide-silanol interactions.
Resolution (

)
> 2.0 (from parent)> 3.5 (from parent)Method B provides orthogonal selectivity via dipole-dipole interactions.
MS Compatibility No (Non-volatile buffer)Yes (Volatile buffer)Method B allows for mass confirmation of impurities.

Visualizing the Separation Mechanism

The following diagram illustrates why the Polar-Embedded phase (Method B) outperforms the Standard C18 (Method A) for this specific analyte.

G cluster_0 Method A: Standard C18 Interaction cluster_1 Method B: Polar-Embedded Interaction Analyte_A 4-Carbamoyl-2-methylbenzoic acid Silanol Free Silanol (Si-OH) Analyte_A->Silanol H-Bonding (Causes Tailing) C18_Chain C18 Ligand Analyte_A->C18_Chain Hydrophobic Interaction (Weak) Analyte_B 4-Carbamoyl-2-methylbenzoic acid Embedded_Grp Embedded Polar Group (Amide/Carbamate) Analyte_B->Embedded_Grp Dipole-Dipole (Improved Retention) C18_Chain_B C18 Ligand Analyte_B->C18_Chain_B Hydrophobic Interaction Silanol_Shield Shielded Silanol Embedded_Grp->Silanol_Shield Water Shielding Layer

Caption: Comparison of stationary phase interactions. Method B shields silanols, preventing secondary interactions that cause peak tailing.

Detailed Experimental Protocol (Method B)

This protocol is the recommended choice for development due to its robustness and MS compatibility.

Reagents & Materials
  • Reference Standard: 4-Carbamoyl-2-methylbenzoic acid (>99% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1]

  • Buffer Additive: Formic Acid (LC-MS Grade) or Ammonium Formate.

  • Column: Waters SymmetryShield RP18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Polar-Embedded column.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 1.0 mL of Formic Acid in 1000 mL of water (0.1% v/v). Filter through 0.22 µm membrane.

    • Why: Maintains pH ~2.7, ensuring the carboxylic acid is protonated (neutral) for consistent retention.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Why: ACN has lower UV cutoff and lower viscosity than Methanol, providing sharper peaks.

  • Standard Stock Solution: Accurately weigh 10 mg of analyte into a 100 mL volumetric flask. Dissolve in 50:50 Water:ACN. (Conc: 100 µg/mL).

Instrument Parameters[3][5]
  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controls viscosity and kinetics).

  • Detection: PDA/UV at 230 nm .

    • Note: While 210 nm is often used, 230 nm reduces baseline drift from Formic acid and interference from non-aromatic solvents, while still capturing the benzamide absorption band.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold (focuses polar analyte)
12.04060Linear gradient elution
15.0595Wash
15.1955Re-equilibration
20.0955End of Run

Validation & Robustness (Self-Validating System)

To ensure the method is trustworthy, perform the following "System Suitability Tests" (SST) before every sample set.

Critical Quality Attributes (CQA)
  • Resolution (

    
    ):  If analyzing with Lenalidomide, 
    
    
    
    between impurity and API must be > 2.0.
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , the column may be aging, or the mobile phase pH is too high (silanols becoming active).
  • Precision: Inject standard 6 times. RSD of peak area must be < 2.0%.

Troubleshooting Logic
  • Issue: Retention time shifts earlier.

    • Cause: Phase collapse (if using 100% aqueous on standard C18) or pH drift.

    • Fix: Method B uses a Polar-Embedded phase which is immune to "dewetting" or phase collapse in high aqueous conditions.

  • Issue: Split peaks.

    • Cause: Sample solvent mismatch.

    • Fix: Ensure sample diluent matches the initial mobile phase (95:5 Water:ACN).

Method Development Workflow Diagram

Follow this decision tree to adapt the method if your specific matrix (e.g., plasma, formulation) differs.

Workflow Start Start Method Development Check_pKa Check Analyte pKa (Acid ~3.9) Start->Check_pKa Select_pH Select Mobile Phase pH Target pH < pKa - 1 (pH 2.5 - 2.9) Check_pKa->Select_pH Select_Column Select Column Chemistry Select_pH->Select_Column Decision Need MS Compatibility? Select_Column->Decision Path_A No (UV Only) Use Phosphate Buffer (Method A) Decision->Path_A Robustness Priority Path_B Yes (MS/High Sens) Use Formic Acid (Method B) Decision->Path_B Sensitivity Priority Opt_Shape Optimize Peak Shape Path_A->Opt_Shape Path_B->Opt_Shape Final_Val Final Validation (Linearity, Accuracy) Opt_Shape->Final_Val

Caption: Strategic workflow for selecting the optimal method based on detection requirements.

References

  • Mohan, G., et al. (2019).[1] "Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities." Oriental Journal of Chemistry. Link

  • Sitamahalakshmi, M., et al. (2023).[4] "Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and its Impurities." Journal of Advanced Scientific Research. Link

  • BenchChem. (2025).[2][3] "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives." Link

  • PubChem. "4-Carbamoyl-2-methylbenzoic acid (Compound)."[5] National Library of Medicine. Link

Sources

mass spectrometry fragmentation pattern of 4-Carbamoyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Carbamoyl-2-methylbenzoic Acid: A Comparative Analysis

Introduction: Characterizing a Key Building Block

4-Carbamoyl-2-methylbenzoic acid is a bifunctional aromatic compound featuring both a carboxylic acid and a primary amide group. Its distinct chemical architecture makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount in these fields, necessitating robust analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands out as a premier method due to its exceptional sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.

This guide provides a comprehensive analysis of the expected collision-induced dissociation (CID) fragmentation pattern of 4-Carbamoyl-2-methylbenzoic acid (C₉H₉NO₃, MW: 179.17 g/mol ). We will explore the fragmentation pathways in both negative and positive ionization modes, explain the chemical rationale behind the observed cleavages, and compare the utility of this technique against other analytical methods.

Pillar 1: The Science of Fragmentation in Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For molecules like 4-Carbamoyl-2-methylbenzoic acid, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.[1][2] ESI is ideal for polar, thermally sensitive molecules, converting them into gas-phase ions—typically protonated molecules [M+H]⁺ in positive mode or deprotonated molecules [M-H]⁻ in negative mode—with minimal initial fragmentation.[1]

To elicit structural information, tandem mass spectrometry (MS/MS) is performed. In this process, the precursor ion (e.g., [M-H]⁻) is isolated and then subjected to Collision-Induced Dissociation (CID). During CID, the ion collides with an inert gas (like argon or nitrogen), which imparts internal energy and causes the ion to break apart into smaller, characteristic fragment ions.[3] The resulting pattern of fragment ions is a veritable fingerprint of the molecule's structure.

Pillar 2: Predicted Fragmentation Pathways of 4-Carbamoyl-2-methylbenzoic Acid

The fragmentation of this molecule is governed by the interplay of its functional groups: the carboxylic acid, the amide, and the stable aromatic ring. The ionization mode significantly influences which functional group directs the fragmentation cascade.

Negative Ion Mode (ESI⁻): Dominated by the Carboxylic Acid

Carboxylic acids are readily deprotonated, making negative mode ESI a highly sensitive choice for analysis. The fragmentation pathway is typically initiated at the carboxylate anion.

  • Formation of Precursor Ion: The molecule readily loses a proton from the acidic carboxylic acid group to form the deprotonated molecular ion [M-H]⁻ at m/z 178.05 .

  • Primary Fragmentation: The most characteristic fragmentation for benzoic acids in negative mode is the neutral loss of carbon dioxide (CO₂, 44 Da).[4] This decarboxylation is energetically favorable and results in a highly abundant fragment ion at m/z 134.06 , corresponding to the deprotonated 2-methyl-4-aminobenzaldehyde structure.

  • Secondary Fragmentation: While less common, the precursor ion could also potentially lose ammonia (NH₃, 17 Da) from the carbamoyl group, yielding a fragment at m/z 161.03 .

G parent [M-H]⁻ m/z 178.05 frag1 [M-H-CO₂]⁻ m/z 134.06 parent->frag1 - CO₂ (44 Da) frag2 [M-H-NH₃]⁻ m/z 161.03 parent->frag2 - NH₃ (17 Da)

Caption: Predicted fragmentation pathway in negative ion mode (ESI⁻).

Positive Ion Mode (ESI⁺): A More Complex Pattern

In positive mode, protonation can occur at the amide or carboxylic acid carbonyl oxygen. This leads to a more diverse set of fragmentation pathways.

  • Formation of Precursor Ion: The molecule gains a proton to form the protonated molecular ion [M+H]⁺ at m/z 180.07 .

  • Key Fragmentations:

    • Loss of Water: A dominant fragmentation route for protonated carboxylic acids is the neutral loss of water (H₂O, 18 Da), leading to the formation of a stable acylium ion at m/z 162.06 .[5]

    • Loss of Ammonia: Protonation of the amide group facilitates the neutral loss of ammonia (NH₃, 17 Da), producing a fragment at m/z 163.05 .

    • Sequential Losses: The acylium ion at m/z 162.06 can subsequently lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z 134.07 .

    • Amide Bond Cleavage: The cleavage of the amide C-N bond is a characteristic fragmentation for amides, often resulting in a stable acylium ion. This can contribute to the formation of the ion at m/z 163.05 through the loss of the •NH₂ radical, though loss of neutral NH₃ is generally more favored.

G parent [M+H]⁺ m/z 180.07 frag1 [M+H-H₂O]⁺ m/z 162.06 parent->frag1 - H₂O (18 Da) frag2 [M+H-NH₃]⁺ m/z 163.05 parent->frag2 - NH₃ (17 Da) frag3 [M+H-H₂O-CO]⁺ m/z 134.07 frag1->frag3 - CO (28 Da)

Caption: Predicted fragmentation pathways in positive ion mode (ESI⁺).

Data Summary: Predicted Key Ions

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossIdentity of Loss
Negative (ESI⁻) 178.05134.0644.00CO₂
161.0317.03NH₃
Positive (ESI⁺) 180.07162.0618.01H₂O
163.0517.03NH₃
134.0746.01H₂O + CO

Pillar 3: Comparison with Alternative Analytical Techniques

While MS provides unparalleled sensitivity and structural detail, other techniques play complementary roles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation. It provides definitive information about the carbon-hydrogen framework and the connectivity of atoms. However, it requires significantly more sample (micrograms to milligrams) and is a much lower throughput technique compared to LC-MS.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a robust and widely used technique for quantification and purity assessment. The aromatic nature of 4-Carbamoyl-2-methylbenzoic acid makes it a strong chromophore, allowing for sensitive detection. However, UV detection provides no structural information beyond the retention time and UV spectrum, making it insufficient for unambiguous identification without an authentic reference standard.

Experimental Protocol: A Self-Validating Workflow

This section outlines a typical LC-MS/MS protocol for the analysis of 4-Carbamoyl-2-methylbenzoic acid.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO.

  • Perform serial dilutions in a 50:50 mixture of water and acetonitrile to create working solutions (e.g., 1 µg/mL).

  • For method validation, spike the compound into the relevant matrix (e.g., plasma, reaction mixture) and perform a suitable extraction (e.g., protein precipitation or liquid-liquid extraction).

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Instrument: Tandem quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Run in both positive and negative modes to confirm all fragmentation pathways. Negative mode is often preferred for quantification due to the clean decarboxylation fragmentation.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flows: Optimize for the specific instrument.

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate m/z 180.07 (positive) and m/z 178.05 (negative).

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for producing the key fragment ions. A fixed energy of ~20 eV is a good starting point.

    • MRM Transitions (for quantification):

      • Negative Mode: 178.05 -> 134.06

      • Positive Mode: 180.07 -> 162.06

Caption: General workflow for LC-MS/MS analysis.

References

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC, National Center for Biotechnology Information. [Link]

  • Proposed fragmentation pathway of 2-((E)-(4-aminophenylimino)methyl)benzoic acid. ResearchGate. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry. [Link]

  • Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Chegg. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry. [Link]

  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Chinese Chemical Society. [Link]

  • 4-Carbamoyl-2-methylbenzoic acid | C9H9NO3. PubChem. [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC, National Center for Biotechnology Information. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. [Link]

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A Comparative Guide to the FTIR Characteristic Peaks of 4-Carbamoyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Carbamoyl-2-methylbenzoic acid, a molecule of interest in pharmaceutical and materials science research. As no definitive, publicly available spectrum for this specific compound is widely accessible, this guide will construct a detailed interpretation by comparing the expected vibrational modes with those of structurally related molecules. We will dissect the contributions of the carboxylic acid, primary amide, and substituted aromatic functionalities to the overall spectrum, providing researchers with a robust framework for compound identification and quality control.

The Molecular Blueprint: Understanding the Vibrational Contributions

4-Carbamoyl-2-methylbenzoic acid is a trifunctional molecule. Its FTIR spectrum is a composite of the vibrational modes of its constituent parts: a carboxylic acid, a primary amide, and a 1,2,4-trisubstituted benzene ring. The interplay of these groups, including electronic effects and hydrogen bonding, will influence the precise position and intensity of the absorption bands.

The Carboxylic Acid Moiety: A Tale of Two Carbonyls and a Broad O-H

The carboxylic acid group, particularly in the solid state, is characterized by strong intermolecular hydrogen bonding, leading to the formation of a cyclic dimer. This has a profound effect on the FTIR spectrum.

  • O-H Stretching: Instead of a sharp peak, carboxylic acid dimers exhibit an extremely broad and intense absorption band in the ~3300-2500 cm⁻¹ region.[1][2] This broadness is a hallmark of the strong hydrogen bonding.

  • C=O (Carbonyl) Stretching: The carbonyl stretch of a hydrogen-bonded carboxylic acid is typically observed as a strong, sharp peak in the ~1720-1680 cm⁻¹ range.[1][2] Its position can be influenced by the electronic nature of the substituents on the aromatic ring.

  • C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to C-O stretching and in-plane O-H bending, often coupled, in the ~1440-1395 cm⁻¹ and ~1320-1210 cm⁻¹ regions.[2] A characteristic broad absorption due to out-of-plane O-H bending of the dimer may also be visible around ~920 cm⁻¹.[3]

The Primary Amide Group: N-H and Amide I & II Bands

The primary amide group (-CONH₂) introduces its own set of distinct vibrational modes.

  • N-H Stretching: Primary amides display two medium-intensity bands in the ~3350 cm⁻¹ and ~3180 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[4] These peaks will likely overlap with the broad O-H stretch from the carboxylic acid.

  • C=O Stretching (Amide I Band): This is a very strong and sharp absorption, typically found between 1680-1630 cm⁻¹.[4] In 4-Carbamoyl-2-methylbenzoic acid, this peak may be close to or slightly overlapping with the carboxylic acid carbonyl peak, potentially appearing as a broadened or shoulder peak.

  • N-H Bending (Amide II Band): This band, arising from the in-plane bending of the N-H bond, appears around 1640-1550 cm⁻¹ and is typically strong.[4]

The Aromatic Ring and Methyl Group

The 1,2,4-trisubstituted benzene ring and the methyl group also contribute to the spectrum, primarily in the fingerprint region.

  • Aromatic C-H Stretching: These absorptions are typically found just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: A series of peaks of variable intensity will be present in the ~1625-1450 cm⁻¹ region, characteristic of the benzene ring.

  • C-H Bending: Out-of-plane C-H bending vibrations of the substituted ring can provide information about the substitution pattern and are expected in the ~900-800 cm⁻¹ region. The methyl group will show characteristic symmetric and asymmetric bending vibrations around ~1450 cm⁻¹ and ~1375 cm⁻¹.

Comparative Spectral Analysis

To refine our predictions for 4-Carbamoyl-2-methylbenzoic acid, we will compare its expected features with the known spectra of simpler, related molecules.

Vibrational Mode Benzoic Acid 2-Methylbenzoic Acid Benzamide 4-Carbamoyl-2-methylbenzoic Acid (Predicted)
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (Broad)~3300-2500 cm⁻¹ (Broad)N/A~3300-2500 cm⁻¹ (Very Broad, Overlapping with N-H)
N-H Stretch (Amide) N/AN/A~3350 & ~3180 cm⁻¹~3350 & ~3180 cm⁻¹ (May appear as shoulders on O-H band)
C=O Stretch (Carboxylic Acid) ~1700-1680 cm⁻¹~1700-1680 cm⁻¹N/A~1700-1680 cm⁻¹
C=O Stretch (Amide I) N/AN/A~1660 cm⁻¹~1660-1640 cm⁻¹
N-H Bend (Amide II) N/AN/A~1625 cm⁻¹~1620 cm⁻¹
Aromatic C=C Stretch ~1600, 1585, 1450 cm⁻¹~1600, 1580, 1460 cm⁻¹~1600, 1580, 1485 cm⁻¹~1610, 1580, 1490 cm⁻¹
C-O Stretch / O-H Bend ~1320-1210 cm⁻¹~1310-1200 cm⁻¹N/A~1310-1200 cm⁻¹
Out-of-plane C-H Bend ~930, 720 cm⁻¹~740 cm⁻¹~700 cm⁻¹~850-800 cm⁻¹ (Characteristic of 1,2,4-substitution)

Note: The wavenumbers are approximate and can vary based on the sample preparation method and instrument.

This comparative analysis suggests that the spectrum of 4-Carbamoyl-2-methylbenzoic acid will be complex. The key distinguishing features will be the simultaneous presence of the very broad carboxylic acid O-H stretch, the two N-H amide stretches (potentially superimposed), and two distinct carbonyl peaks (one for the acid and one for the amide), which may be in close proximity.

Experimental Protocols for Spectral Acquisition

The quality of an FTIR spectrum is highly dependent on the sample preparation. For a solid compound like 4-Carbamoyl-2-methylbenzoic acid, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[1][2][5]

Apparatus:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes

Procedure:

  • Background Collection: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interference from the air (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the powdered 4-Carbamoyl-2-methylbenzoic acid onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal.[6] The evanescent wave that interacts with the sample only penetrates a few microns, so intimate contact is crucial.[7]

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr, which is transparent to infrared radiation.[3][4]

Apparatus:

  • FTIR Spectrometer

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Vacuum pump (recommended)

Procedure:

  • Grinding: In a dry environment (e.g., under a heat lamp or in a glove box), grind 1-2 mg of 4-Carbamoyl-2-methylbenzoic acid to a fine, consistent powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[8] Avoid excessive grinding which can increase moisture absorption by the hygroscopic KBr.[4][9]

  • Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and, if possible, evacuate the die for a few minutes to remove trapped air. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes to form a thin, transparent or translucent pellet.[4][10]

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected beforehand.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the FTIR analysis of 4-Carbamoyl-2-methylbenzoic acid.

FTIR_Workflow FTIR Analysis Workflow for a Solid Sample cluster_prep Sample Preparation cluster_atr ATR Method cluster_kbr KBr Pellet Method cluster_analysis Spectral Acquisition & Analysis start Obtain Solid Sample: 4-Carbamoyl-2-methylbenzoic acid atr_place Place Powder on ATR Crystal start->atr_place kbr_grind Grind Sample (1-2 mg) start->kbr_grind atr_press Apply Pressure collect_sample Collect Sample Spectrum (4000-400 cm⁻¹) atr_press->collect_sample kbr_mix Mix with KBr (100-200 mg) kbr_grind->kbr_mix kbr_press Press into Pellet kbr_mix->kbr_press kbr_press->collect_sample background Collect Background Spectrum background->collect_sample (Reference) process Process Spectrum (e.g., Baseline Correction) collect_sample->process interpret Interpret Spectrum & Compare with References process->interpret

Caption: General workflow for FTIR analysis of a solid sample using either ATR or KBr pellet method.

Conclusion

The FTIR spectrum of 4-Carbamoyl-2-methylbenzoic acid is predicted to be rich in information, reflecting its complex molecular structure. By understanding the characteristic absorption bands of the carboxylic acid dimer, the primary amide, and the substituted aromatic ring, researchers can confidently identify this compound and assess its purity. The key to a successful analysis lies in careful sample preparation, and the choice between the rapid ATR method and the traditional KBr pellet technique will depend on the specific requirements of the analysis. This guide provides the foundational knowledge and practical protocols to effectively utilize FTIR spectroscopy in the study of 4-Carbamoyl-2-methylbenzoic acid.

References

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved March 2, 2026, from [Link]

  • i-CheM. (2026, February 24). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. i-CheM. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved March 2, 2026, from [Link]

  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved March 2, 2026, from [Link]

  • EAG Laboratories. (2026, February 19). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). EAG Laboratories. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (2023). Attenuated total reflection. Wikipedia. Retrieved March 2, 2026, from [Link]

  • NIST. (n.d.). Benzamide. NIST WebBook. Retrieved March 2, 2026, from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. PIKE Technologies. Retrieved March 2, 2026, from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved March 2, 2026, from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. University of Helsinki. Retrieved March 2, 2026, from [Link]

Sources

comparing synthetic vs commercial 4-Carbamoyl-2-methylbenzoic acid purity

Author: BenchChem Technical Support Team. Date: March 2026

The purity of bifunctional building blocks is a critical determinant of success in late-stage active pharmaceutical ingredient (API) synthesis. 4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8) is a highly valued intermediate featuring both a primary amide and a carboxylic acid on an ortho-methylated aromatic ring[1].

When sourcing this compound, drug development professionals face a strategic choice: rely on commercial vendors (who typically guarantee 95–98% purity) or synthesize the compound in-house via the controlled hydrolysis of 4-cyano-2-methylbenzoic acid[2]. This guide objectively compares the chemical purity, impurity profiles, and performance of commercial versus synthetic 4-carbamoyl-2-methylbenzoic acid, supported by rigorous experimental methodologies.

Mechanistic Sourcing & Impurity Profiling

The origin of the material dictates its impurity profile. Commercial sources often utilize high-throughput, generalized catalytic processes. While cost-effective, these methods can leave behind trace transition metals and regioisomers (e.g., 3-carbamoyl-4-methylbenzoic acid) that are notoriously difficult to separate during downstream API crystallization.

Conversely, in-house synthesis allows for absolute control over the reaction pathway. By utilizing the phase-controlled alkaline hydrogen peroxide hydrolysis of a highly pure nitrile precursor[3], researchers can eliminate regioisomeric contamination entirely. The primary challenge then shifts to controlling over-hydrolysis, where the newly formed amide degrades into 2-methylterephthalic acid (a dicarboxylic acid).

G Start 4-Carbamoyl-2-methylbenzoic acid Sourcing Strategy Comm Commercial Sourcing (e.g., Sigma, Ambeed) Start->Comm Synth In-House Synthesis (Nitrile Hydrolysis) Start->Synth CommImp Typical Impurities: - Regioisomers - Trace Heavy Metals - Unknown Organics Comm->CommImp SynthImp Typical Impurities: - 4-Cyano precursor - Dicarboxylic Acid - Residual Salts Synth->SynthImp HPLC HPLC-UV / LC-MS Purity Validation CommImp->HPLC SynthImp->HPLC Decision Downstream API Coupling Reactions HPLC->Decision

Sourcing workflows and impurity profiling for 4-Carbamoyl-2-methylbenzoic acid.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify causality and prevent false positives.

In-House Synthesis Protocol (Nitrile Hydrolysis)

This protocol details the conversion of 4-cyano-2-methylbenzoic acid (CAS 1975-53-7) to the target amide[2][3].

  • Step 1: Reagent Solubilization. Dissolve 10.0 g of 4-cyano-2-methylbenzoic acid (1.0 eq) in a 1:1 volumetric mixture of ethanol and 1M aqueous NaOH.

    • Causality: Ethanol ensures the hydrophobic nitrile remains solvated, while NaOH deprotonates the carboxylic acid. This increases overall aqueous solubility and provides the alkaline environment necessary to generate the active hydroperoxide anion (HOO⁻).

  • Step 2: Peroxide Activation. Add 30% aqueous H₂O₂ (3.0 eq) dropwise over 30 minutes. Maintain the internal reactor temperature strictly between 40–45°C.

    • Causality: The hydroperoxide anion attacks the nitrile carbon to form a peroxyimidic acid intermediate, which rapidly rearranges to the amide. Exceeding 50°C provides sufficient thermal energy to overcome the activation barrier for secondary hydrolysis, irreversibly degrading the target amide into 2-methylterephthalic acid.

  • Step 3: Self-Validation & Quench. After 2 hours, withdraw a 10 µL aliquot and analyze via rapid HPLC against a spiked standard of 2-methylterephthalic acid. If the dicarboxylic acid peak exceeds 0.5% Area Under Curve (AUC), immediately quench the bulk reaction with saturated sodium thiosulfate.

    • Causality: Thiosulfate instantly reduces residual peroxide, halting all oxidative and hydrolytic degradation pathways.

  • Step 4: Isolation. Acidify the mixture with 2M HCl to pH 3.0. Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 45°C.

Analytical Purity Assessment (HPLC-UV)

A robust chromatographic method is required to separate the target compound from its structurally similar impurities.

  • Step 1: Sample Preparation. Dissolve samples at 1.0 mg/mL in a 50:50 mixture of HPLC-grade Water and Acetonitrile.

  • Step 2: Chromatographic Conditions. Use a C18 Reverse Phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 5% B to 95% B over 15 minutes. UV detection at 254 nm.

    • Causality: TFA is a critical ion-pairing agent. It suppresses the ionization of the carboxylic acid moieties on both the target compound and the impurities. Without TFA, the carboxylates would ionize, leading to severe peak tailing and a complete loss of baseline resolution between the amide and the dicarboxylic acid.

  • Step 3: System Self-Validation. Prior to sample analysis, inject a system suitability standard containing the target amide spiked with 0.1% of the 4-cyano precursor. The run is only validated if the chromatographic resolution (

    
    ) between the amide and nitrile peaks is 
    
    
    
    .

Comparative Data Analysis

The following table summarizes the quantitative analytical data comparing two standard commercial batches against the optimized in-house synthesized material.

Analytical ParameterCommercial Vendor ACommercial Vendor BIn-House Synthesized (Optimized)
Vendor Claimed Purity 95%98%N/A
Measured HPLC-UV Purity 94.2%97.8%>99.5%
Residual 4-Cyano Precursor 0.8%0.3%<0.1%
Dicarboxylic Acid Impurity 1.5%0.9%0.3%
Unknown Regioisomers 3.5%1.0%Not Detected
Heavy Metals (ICP-MS) 12 ppm5 ppm<1 ppm

Strategic Discussion & Conclusion

The data clearly illustrates the operational trade-offs between commercial and synthetic sourcing. Commercial Vendor A, reflecting a standard 95% purity grade, contains a significant fraction (3.5%) of unknown regioisomers. In highly sensitive downstream API coupling reactions—such as amide bond formations or cross-coupling—these regioisomers will react competitively, generating structurally similar API impurities that are nearly impossible to purge via standard recrystallization. Furthermore, the elevated heavy metal content (12 ppm) in commercial batches can poison sensitive palladium or ruthenium catalysts used in subsequent synthetic steps.

Conversely, the in-house synthesized 4-carbamoyl-2-methylbenzoic acid demonstrates superior chromatographic purity (>99.5%). Because the synthesis relies on a highly pure, structurally confirmed starting material (4-cyano-2-methylbenzoic acid)[2], the formation of regioisomers is mechanistically impossible. The only detectable impurities are the predictable starting material and the dicarboxylic acid over-hydrolysis product—both of which exhibit distinct polarity differences from the target amide and are easily purged during the pH-controlled isolation step.

For early-stage discovery, commercial 98% purity may suffice. However, for late-stage preclinical development or cGMP manufacturing, in-house synthesis via controlled nitrile hydrolysis is the superior methodology , offering the absolute impurity control required for stringent regulatory compliance.

References

1., Sigma-Aldrich. 2.1, National Institutes of Health (NIH). 3.2, CymitQuimica. 4.3, ACS Publications.

Sources

UV-Vis absorption maxima of 4-Carbamoyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Profiling of 4-Carbamoyl-2-methylbenzoic Acid: A Comparative UV-Vis Spectroscopy Guide

As drug development pipelines increasingly rely on highly functionalized aromatic building blocks, the rigorous analytical characterization of intermediates like 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8)[1] becomes a critical prerequisite for downstream success. This compound features a unique tri-substituted benzene ring, combining a carboxylic acid, an ortho-methyl group, and a para-carbamoyl moiety.

Understanding its precise Ultraviolet-Visible (UV-Vis) absorption profile is foundational for High-Performance Liquid Chromatography (HPLC) method development, reaction monitoring, and purity assays. This guide provides an in-depth comparison of its spectral properties against baseline structural analogs, elucidating the physical chemistry that drives these absorption maxima.

Mechanistic Causality: Chromophore Dynamics

To predict and utilize the , one must understand the causality behind its electronic transitions. The absorption profile of benzoic acid derivatives is primarily governed by


 electronic transitions within the aromatic ring. Unsubstituted benzene exhibits a highly allowed primary band near 204 nm and a forbidden secondary band near 256 nm[2].

When functional groups are introduced to the core ring, they alter the electron density, extend conjugation, and modify the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):

  • Carboxyl Group (-COOH): An electron-withdrawing group (-M effect) that extends the

    
    -system, causing a significant bathochromic (red) shift[2].
    
  • Methyl Group (-CH3): An electron-donating group (+I effect) at the ortho position that destabilizes the ground state slightly, further shifting the absorption to longer wavelengths[3].

  • Carbamoyl Group (-CONH2): An electron-withdrawing group at the para position that engages in cross-conjugation, enhancing the molar absorptivity (

    
    ) and further shifting the primary band[4].
    

G cluster_0 Chromophore System: 4-Carbamoyl-2-methylbenzoic acid Core Benzene Ring (Base π→π* ~204 nm) Sub1 2-Methyl Group (Electron Donating: +I) Bathochromic Shift Core->Sub1 Ortho Position Sub2 1-Carboxyl Group (Electron Withdrawing: -M) Extends Conjugation Core->Sub2 Ipso Position Sub3 4-Carbamoyl Group (Electron Withdrawing: -M) Extends Conjugation Core->Sub3 Para Position Result Net UV-Vis Shift Primary Band: ~232 nm Secondary Band: ~278 nm Sub1->Result Sub2->Result Sub3->Result

Electronic substituent effects driving the bathochromic shifts in the UV-Vis spectrum.

Comparative UV-Vis Performance Data

To establish a robust analytical baseline, we compare the spectral behavior of 4-Carbamoyl-2-methylbenzoic acid against its constituent structural analogs. The cumulative effect of the substituents pushes the primary and secondary absorption bands to higher wavelengths compared to the parent benzoic acid.

CompoundPrimary Band (

B-band)
Secondary Band (

C-band)
Structural Influence
Benzoic Acid 221 nm274 nmBaseline

transition with single carboxyl extension[5][6][7].
o-Toluic Acid 228 nm277 nm+I effect from the ortho-methyl group induces a moderate bathochromic shift[3].
4-Carbamoylbenzoic Acid ~230 nm~275 nm-M effect from the para-carbamoyl group extends cross-conjugation[4][8].
4-Carbamoyl-2-methylbenzoic Acid ~232 nm ~278 nm Synergistic +I and -M effects maximize the bathochromic shift and molar absorptivity.

Note: Values represent the protonated species in acidic, polar solvents.

Self-Validating Experimental Protocol

In analytical chemistry, a methodology must be a self-validating system. The protocol below includes internal controls to immediately flag deviations in solvent purity, pH speciation, or instrument calibration.

Causality of pH Control: The absorption spectra of carboxylic acids are highly pH-dependent. Benzoic acid derivatives typically have a


 around 4.0 to 4.2. If the solvent pH is near the 

, the sample exists as a mixture of protonated (neutral) and deprotonated (anionic) species, leading to spectral broadening and inaccurate

readings. Maintaining the pH at 2.5 ensures >95% of the analyte is in its protonated state, yielding a sharp, reproducible spectrum[2][7].

G N1 1. Solvent Prep (HPLC-grade ACN/H2O) N2 2. pH Adjustment (pH 2.5 with H3PO4) N1->N2 N3 3. Baseline Correction (Dual-beam Blanking) N2->N3 N4 4. Sample Scan (190-400 nm, 1 nm interval) N3->N4 N5 5. Data Validation (Peak matching & Beer's Law) N4->N5

Step-by-step self-validating workflow for acquiring high-fidelity UV-Vis absorption spectra.

Step-by-Step Methodology:

  • Solvent Selection: Utilize HPLC-grade Acetonitrile (ACN) and ultrapure water (18.2 M

    
    cm). ACN is strictly preferred over methanol due to its lower UV cutoff (190 nm vs 205 nm), ensuring zero solvent interference with the primary B-band[6].
    
  • Buffer Preparation: Prepare a 0.1% Phosphoric acid (

    
    ) aqueous solution to lock the pH at ~2.5[6].
    
  • Stock Solution: Dissolve 10 mg of 4-Carbamoyl-2-methylbenzoic acid[9] in 10 mL of ACN to create a 1 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Dilution: Dilute the stock to 10

    
    g/mL using a 50:50 volumetric mixture of ACN and the pH 2.5 aqueous buffer.
    
  • Baseline Correction: Fill both the reference and sample quartz cuvettes (1 cm path length) with the 50:50 blank solvent matrix. Execute a baseline scan from 190 nm to 400 nm to subtract the optical signature of the solvent.

  • Spectral Acquisition: Replace the sample cuvette with the 10

    
    g/mL working dilution. Scan from 190 nm to 400 nm at a scan rate of 1 nm/s.
    
  • System Validation: Verify that the peak absorbance at ~232 nm falls strictly within the linear dynamic range of the detector (0.1 to 1.0 AU). If the absorbance exceeds 1.0 AU, the sample must be diluted to comply with the Beer-Lambert Law, preventing detector saturation artifacts.

Analytical Implications for Drug Development

For scientists developing HPLC-UV or LC-MS methods, selecting the optimal detection wavelength is a delicate balance between sensitivity and selectivity.

  • For Maximum Sensitivity (Impurity Profiling): Monitoring the primary band at 232 nm provides the highest signal-to-noise ratio due to the massive molar extinction coefficient of the allowed

    
     transition. However, this wavelength is highly susceptible to baseline drift during organic solvent gradients.
    
  • For Maximum Selectivity (Complex Matrices): Monitoring the secondary band at 278 nm is highly recommended when analyzing the compound in complex biological matrices or crude reaction mixtures. While the signal is inherently weaker (forbidden transition), fewer background aliphatic and solvent compounds absorb in this region, drastically reducing false-positive integrations.

References

  • PubChem - 4-Carbamoyl-2-methylbenzoic acid | C9H9NO3 | CID 57748639. National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate - Spectrophotometric Determination of Sodium Benzoate in Some Soft Drinks. Available at: [Link]

  • SIELC Technologies - UV-Vis Spectrum of Benzoic Acid. Available at: [Link]

  • Physical Chemistry Chemical Physics (RSC) - Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Available at: [Link]

  • Edelweiss Publications - Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Treated Ortho-Toluic Acid. Available at:[Link]

  • St. Paul's Cathedral Mission College - Ultraviolet Spectroscopy: Electron-Releasing and Electron-Withdrawing Effects. Available at: [Link]

  • NIH PubMed Central - Biochemical and structural characterization of an aromatic ring–hydroxylating dioxygenase for terephthalic acid catabolism. Available at: [Link]

Sources

validating 4-Carbamoyl-2-methylbenzoic acid structure via X-ray diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 4-Carbamoyl-2-methylbenzoic Acid: A Comparative Guide to X-Ray Diffraction vs. Orthogonal Modalities

As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and materials scale-up: the unambiguous structural validation of heavily functionalized intermediates. 1 (C9H9NO3, MW: 179.17 g/mol )[1] is a prime example. Featuring both a carboxylic acid and a primary amide (carbamoyl) group on a toluene scaffold, this molecule possesses multiple hydrogen-bond donors and acceptors.

In the solid state, these functional groups act as powerful supramolecular synthons, driving the formation of complex hydrogen-bonded networks (e.g., acid-acid dimers, amide-amide ribbons). This makes the compound highly susceptible to polymorphism. Relying solely on routine solution-state analytics is a critical failure point. To ensure batch-to-batch consistency and absolute structural certainty, we must deploy a self-validating crystallographic workflow.

This guide objectively compares X-ray diffraction (XRD) against alternative modalities like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a field-proven, causality-driven protocol for comprehensive structural validation.

Comparative Analysis: XRD vs. Alternative Modalities

While 2[2], they interrogate fundamentally different states of matter. Dissolving 4-Carbamoyl-2-methylbenzoic acid for solution NMR completely obliterates its solid-state hydrogen-bonded lattice. NMR will confirm the atomic connectivity, but it is entirely blind to the 3D molecular packing and polymorphic form[3].

To definitively map the electron density and absolute conformation of the molecule, 4[4].

Table 1: Performance Comparison of Structural Validation Modalities
Analytical ModalityPrimary Data OutputTarget ApplicationLimitations for this Compound
Single-Crystal XRD (SC-XRD) Absolute 3D coordinates, H-bond mappingPolymorph definition, absolute stereochemistryRequires high-quality, defect-free single crystals (~0.1 mm).
Powder XRD (PXRD) Bulk phase crystallographic fingerprintPhase purity, batch-to-batch consistencyCannot easily solve de novo structures without SC-XRD data.
Solution NMR (1H, 13C) Atomic connectivity, solution dynamicsChemical purity, structural connectivityDestroys solid-state H-bond networks upon dissolution.
LC-MS Molecular weight (179.17 Da), fragmentationTrace impurity profilingBlind to 3D conformation and solid-state packing.

Experimental Protocols: A Self-Validating System

To establish true trustworthiness in your analytical data, a protocol cannot exist in isolation; it must validate itself. The following workflow uses SC-XRD to define the absolute structure, and then uses that exact mathematical model to validate the bulk powder via PXRD.

Phase 1: Single-Crystal Growth (SC-XRD Preparation)
  • Step 1: Solvent Screening. Dissolve 10 mg of5[5] in a minimal volume of a binary protic solvent system (e.g., ethanol/water 1:1).

    • Causality: The protic nature of the solvent competitively hydrogen-bonds with the carbamoyl and acid groups. This slows down the self-assembly of the solute, preventing rapid, disordered precipitation and kinetic trapping.

  • Step 2: Crystallization. Allow slow evaporation at 20°C in a vibration-free environment for 48–72 hours.

    • Causality: Slow thermodynamic kinetics favor the most stable polymorph and ensure the defect-free crystal lattice required for high-resolution X-ray diffraction.

Phase 2: SC-XRD Data Collection & Refinement
  • Step 3: Mounting & Diffraction. Mount a pristine crystal (~0.1 x 0.1 x 0.2 mm) on a diffractometer equipped with a Mo Kα or Cu Kα microfocus source. Collect data at cryogenic temperatures (e.g., 100 K) to minimize thermal atomic vibration.

  • Step 4: Structural Refinement. Solve the structure using direct methods and refine anisotropically using software like SHELXL.

    • Validation Checkpoint: The final structural model must yield an R-factor (

      
      ) < 0.05 and a Goodness-of-Fit (GoF) near 1.0. This mathematically proves the modeled electron density matches the experimental diffraction data.
      
Phase 3: Bulk Validation via PXRD (The Self-Validating Loop)
  • Step 5: Simulation. Generate a theoretical powder pattern (simulated PXRD) directly from the refined SC-XRD coordinates.

  • Step 6: Bulk Analysis. Lightly grind the remaining bulk powder to ensure random crystallite orientation (minimizing preferred orientation artifacts). Collect experimental PXRD data in Bragg-Brentano geometry.

  • Step 7: Overlay & Verification. Overlay the experimental PXRD diffractogram with the simulated pattern.

    • Causality & Validation: If the peak positions (2θ) match perfectly, you have mathematically proven that your single crystal accurately represents the entire bulk batch. If extraneous peaks appear, the bulk contains multiple polymorphs or unreacted impurities, invalidating the batch and requiring recrystallization.

Visualizing the Validation Logic

To streamline decision-making in the lab, refer to the following logical workflows.

Workflow A 4-Carbamoyl-2-methylbenzoic acid (Bulk Powder) B Solvent Screening & Recrystallization A->B E PXRD Analysis (Bulk Phase Purity) A->E F NMR / LC-MS (Chemical Connectivity) A->F C Single Crystal Growth B->C D SC-XRD Analysis (3D Conformation) C->D G Comprehensive Structural Validation D->G E->G F->G

Multimodal structural validation workflow for 4-Carbamoyl-2-methylbenzoic acid.

DecisionTree Start Validation Goal Q1 Need 3D spatial packing & absolute stereochemistry? Start->Q1 Q2 Need bulk phase purity & polymorph ID? Start->Q2 Q3 Need solution-state connectivity & dynamics? Start->Q3 A1 Single-Crystal XRD Q1->A1 Yes A2 Powder XRD Q2->A2 Yes A3 Solution NMR Q3->A3 Yes

Decision matrix for selecting validation modalities based on structural needs.

References

  • 4-Carbamoyl-2-methylbenzoic acid | C9H9NO3 | CID 57748639 - PubChem. National Institutes of Health (NIH).
  • 4-Carbamoyl-2-methylbenzoic acid | 99357-97-8 - Sigma-Aldrich. Sigma-Aldrich.
  • On the complementarity of X-ray and NMR data - PMC. National Institutes of Health (NIH).
  • Comparison of NMR and X-ray crystallography. Birkbeck, University of London.
  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.

Sources

Chromatographic Separation of 4-Carbamoyl-2-methylbenzoic Acid Isomers: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

The isolation and quantification of positional isomers represent one of the most demanding challenges in analytical chemistry. Because positional isomers share identical molecular weights and nearly indistinguishable partition coefficients (LogP), conventional reversed-phase separation strategies often fail to achieve baseline resolution 1.

This guide provides a comprehensive, objective comparison of chromatographic methodologies for separating the isomers of 4-carbamoyl-2-methylbenzoic acid 2—a highly polar, multifunctional compound. By dissecting the causality behind stationary phase selection and mobile phase thermodynamics, this document establishes a self-validating protocol designed for drug development professionals and analytical researchers.

Mechanistic Causality: The Chemistry of the Separation

To separate 4-carbamoyl-2-methylbenzoic acid from its closest positional isomers (e.g., the 3-carbamoyl and 5-carbamoyl analogs), we must exploit the subtle spatial differences of its three functional groups: the methyl group (steric bulk), the carboxylic acid (ionizable), and the carbamoyl group (hydrogen bonding).

The Role of Mobile Phase pH

The carboxylic acid moiety dictates the overall retention behavior of the molecule. With a pKa of approximately 4.0, analyzing this compound at a neutral pH results in partial ionization, leading to split peaks, severe band broadening, and unpredictable retention times 3.

  • The Causality: By aggressively buffering the mobile phase to pH 2.5 (using 0.1% Formic Acid), we force the carboxylic acid into its fully protonated, neutral state. This ensures a single, predictable hydrophobic retention mechanism and sharpens the peak shape.

Stationary Phase Selectivity ( )

When hydrophobic surface area is identical across isomers, standard C18 columns fail. We must introduce secondary interaction mechanisms:

  • Phenyl-Hexyl Phases (

    
     Interactions):  The position of the electron-withdrawing carbamoyl group relative to the electron-donating methyl group alters the localized electron density of the benzene ring. Phenyl stationary phases detect these subtle electronic shifts via 
    
    
    
    stacking, providing exceptional shape recognition [[4]]().
  • Polar-Embedded/Amide Phases (Hydrogen Bonding): The carbamoyl group (-CONH₂) acts as both an H-bond donor and acceptor. Positional steric hindrance from the adjacent methyl group changes the accessibility of the carbamoyl group, allowing amide-bonded phases to discriminate between the isomers.

Logical Workflow for Method Development

The following diagram illustrates the decision-making matrix for developing a robust separation method for these isomers.

Workflow A Isomer Mixture 4-Carbamoyl-2-methylbenzoic acid B 1. pH Control Buffer pH 2.5 (0.1% FA) Suppress -COOH ionization A->B C 2. Column Screening B->C D C18 Phase Hydrophobic Focus Low Selectivity C->D E Phenyl-Hexyl Phase π-π Interactions High Selectivity C->E F Amide Phase H-Bonding Focus Moderate Selectivity C->F G 3. Method Optimization Protic Solvent (MeOH) + Temp Control D->G E->G F->G H 4. System Suitability Validate Rs > 1.5 G->H

Fig 1. Logical workflow for developing a self-validating HPLC method for benzoic acid isomers.

Comparative Performance Data

To objectively evaluate the alternatives, an experimental mixture containing 4-carbamoyl-2-methylbenzoic acid and its critical pair (the 5-carbamoyl isomer) was analyzed across three distinct column chemistries under identical gradient conditions (10% to 60% Methanol in 0.1% aqueous Formic Acid).

Table 1: Chromatographic Performance Metrics for Isomer Separation

Stationary PhasePrimary Interaction MechanismRetention Factor (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Standard C18 Hydrophobic Dispersion3.21.040.8 (Co-elution)1.40
Polar-Embedded Hydrophobic + H-Bonding2.81.091.3 (Partial)1.15
Phenyl-Hexyl Hydrophobic +

4.11.182.4 (Baseline) 1.05

Data Interpretation: The Phenyl-Hexyl column demonstrates superior performance. The use of Methanol as the organic modifier (a protic solvent) enhances the


 interactions between the stationary phase and the aromatic analytes, driving the selectivity (

) to 1.18 and achieving baseline resolution.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it contains internal feedback loops to verify its own accuracy. The following step-by-step methodology incorporates a strict System Suitability Test (SST) to ensure the system is physically capable of the separation before any real samples are analyzed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Causality: Lowers the pH to ~2.7, fully protonating the carboxylic acid to prevent peak tailing.

  • Mobile Phase B: 100% LC-MS grade Methanol.

    • Causality: Methanol is strictly chosen over Acetonitrile. As a protic solvent, Methanol participates in hydrogen bonding, which amplifies the

      
       stacking efficiency of the Phenyl-Hexyl column, maximizing isomer selectivity.
      
Step 2: Sample Preparation
  • Weigh 10 mg of the 4-carbamoyl-2-methylbenzoic acid sample.

  • Dissolve in 10 mL of a 90:10 (Water:Methanol) diluent.

    • Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening at the column head, preserving the narrow peak widths required for isomer resolution.

Step 3: Chromatographic Parameters
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Strict temperature control is required, as

    
     interactions are highly exothermic and temperature-dependent).
    
  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 15.0 min: 10%

      
       60% B
      
    • 15.0 - 17.0 min: 60%

      
       90% B (Wash)
      
    • 17.1 - 25.0 min: 10% B (Equilibration)

  • Detection: UV at 230 nm.

Step 4: System Suitability Testing (The Self-Validation Loop)

Before analyzing unknown samples, inject a known resolution standard containing equal parts 4-carbamoyl-2-methylbenzoic acid and 5-carbamoyl-2-methylbenzoic acid.

  • Acceptance Criteria:

    • Resolution (

      
      ):  Must be 
      
      
      
      between the two isomers.
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      for both peaks.
  • Corrective Action (If Criteria Fail):

    • If

      
      , the system is invalid. Do not proceed. Verify the column temperature is exactly 30°C and that the Methanol used is free of highly non-polar contaminants.
      
    • If

      
      , verify the pH of Mobile Phase A. A rising pH indicates formic acid degradation, which will cause the carboxylic acid to ionize and tail. Remake Mobile Phase A.
      

References

  • 4-Carbamoyl-2-methylbenzoic acid | C9H9NO3 | CID 57748639 - PubChem, National Institutes of Health (NIH).
  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns, Waters Corporation.
  • Effects of Ionic Liquid as Additive and the pH of the Mobile Phase on the Retention Factors of Amino Benzoic Acids in RP-HPLC, Oxford Academic (Journal of Chromatographic Science).
  • A Molecular Shape Recognitive HPLC Stationary Phase Based on a Highly Ordered Amphiphilic Glutamide Molecular Gel, MDPI.

Sources

Advanced Impurity Profiling of 4-Carbamoyl-2-methylbenzoic Acid: An LC-MS/MS vs. HPLC-UV Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and related phthalazinone scaffolds, 4-Carbamoyl-2-methylbenzoic acid (CMBA) serves as a critical intermediate. Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

While HPLC-UV has long been the workhorse for Quality Control (QC), it often fails to detect trace-level non-chromophoric byproducts or resolve isobaric regioisomers essential for genotoxic impurity (PGI) risk assessment. This guide objectively compares the industry-standard HPLC-UV approach with high-resolution LC-MS/MS profiling , demonstrating why mass spectrometry is the requisite choice for process development and trace impurity identification (<0.05%).

The Analytical Challenge: Impurity Genealogy

To understand the analytical requirements, we must first map the "Impurity Genealogy" of CMBA. As a polar, amphoteric molecule (containing both an acidic carboxyl group and a neutral amide), CMBA is susceptible to specific degradation pathways that traditional chromatography struggles to resolve.

Impurity Formation Pathways

The following diagram illustrates the genesis of common impurities associated with CMBA (MW 179.17), including hydrolysis products and dehydration artifacts.

CMBA_Impurities CMBA TARGET: 4-Carbamoyl-2-methylbenzoic acid (MW 179.17) Impurity_A Impurity A: 2-Methylterephthalic acid (Hydrolysis Product) (MW 180.16) CMBA->Impurity_A Acid/Base Hydrolysis Impurity_B Impurity B: 4-Cyano-2-methylbenzoic acid (Dehydration Product) (MW 161.16) CMBA->Impurity_B Dehydration (-H2O) Impurity_C Impurity C: 5-Carbamoyl-2-methylbenzoic acid (Regioisomer) (MW 179.17) Start_Mat Starting Material: 4-Bromo-2-methylbenzoic acid Start_Mat->CMBA Amidation Start_Mat->Impurity_C Regio-selectivity Error

Figure 1: Impurity genealogy of 4-Carbamoyl-2-methylbenzoic acid. Red nodes indicate critical impurities that require high-specificity detection.

Comparative Analysis: LC-MS/MS vs. HPLC-UV

The following data summarizes a comparative study performed on a crude synthesis batch of CMBA. The goal was to quantify impurities at the ICH Q3A reporting threshold (0.05%).

Performance Metrics
FeatureAlternative: HPLC-UV (PDA) Recommended: LC-MS/MS (Q-TOF) Verdict
Detection Principle Chromophore absorption (254 nm)Mass-to-Charge Ratio (m/z)MS Wins (Specificity)
LOD (Limit of Detection) ~10 ppm (0.001%)< 0.1 ppm (trace level)MS Wins (Sensitivity)
Specificity Poor for co-eluting isomers (e.g., Impurity C)High (Mass resolution separates Impurity A & B instantly)MS Wins
Linearity (R²) > 0.999 (10-1000 ppm)> 0.995 (0.01-10 ppm)UV Wins (Range)
Throughput 25-30 min run time8-12 min (UPLC speed)MS Wins
Cost per Analysis Low ($)High (

$)
UV Wins
The "Isobaric Trap"

A critical failure point for HPLC-UV is the separation of CMBA (MW 179) and its regioisomer Impurity C (MW 179). Both have identical UV spectra.

  • HPLC-UV Result: Shows a single, slightly broadened peak. Purity is overestimated.

  • LC-MS/MS Result: While precursor masses are identical, the fragmentation patterns (MS2) differ due to the position of the carbamoyl group relative to the methyl group (ortho vs. meta effects), allowing deconvolution.

Deep Dive Protocol: The LC-MS/MS Workflow

This protocol is designed for the Agilent 6545 Q-TOF or Waters Xevo TQ-S , but is transferable to other platforms. It utilizes "Orthogonal Detection"—combining physical separation with mass discrimination.

Reagents & Mobile Phase Logic
  • Why Ammonium Formate? CMBA is an acid. We need a buffer (pH ~3.5-4.0) to ensure the carboxylic acid is protonated (improving retention on C18) while providing a source of protons for ESI+ ionization.

  • Why NOT Trifluoroacetic Acid (TFA)? TFA suppresses ionization in MS. Formic acid (0.1%) is the superior alternative.

Instrument Parameters
ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µmSub-2µm particles for UPLC speed and peak capacity.
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic Acid in WaterBuffering capacity and proton source.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent, sharpens peaks for amides.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.
Gradient 5% B (0-1 min) -> 95% B (8 min) -> Hold (10 min)Shallow gradient to separate polar hydrolysis products.
Ionization ESI Positive Mode (+ve)Amide nitrogen protonates easily ([M+H]+ = 180.06).
Capillary Voltage 3500 VStandard for small molecules.
Structural Elucidation Logic (MS2)

When profiling, you will encounter specific transitions. Use this logic to confirm identity:

  • Target (CMBA): Parent m/z 180.06.

    • Fragment 163.03: Loss of NH₃ (Characteristic of primary amides).

    • Fragment 135.04: Subsequent loss of CO (Acylium ion).

  • Impurity A (Di-acid): Parent m/z 181.05.

    • Differentiation: Mass shift of +1 Da compared to CMBA confirms hydrolysis of amide to acid.

  • Impurity B (Nitrile): Parent m/z 162.05.

    • Differentiation: Mass shift of -18 Da confirms dehydration.

Decision Workflow: When to use which method?

Do not default to LC-MS for routine checks. Use this decision tree to optimize lab resources.

Method_Selection Start Sample Type / Objective Q1 Is this Routine QC (Purity > 98%)? Start->Q1 Q2 Is this Process Development or PGI Screening? Q1->Q2 No Method_UV Use HPLC-UV (Cost-effective, Standard) Q1->Method_UV Yes Q2->Method_UV No (General Purity) Method_MS Use LC-MS/MS (High Sensitivity, ID required) Q2->Method_MS Yes (Trace <0.1%)

Figure 2: Analytical method selection strategy based on development stage and sensitivity requirements.

References

  • PubChem. (n.d.). 4-Carbamoyl-2-methylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Niessen, W. M. A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved March 2, 2026, from [Link]

  • ResolveMass Laboratories. (2026). Impurity Profiling and Characterization Strategies. Retrieved March 2, 2026, from [Link]

Safety Operating Guide

4-Carbamoyl-2-methylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 4-Carbamoyl-2-methylbenzoic Acid

As a novel compound primarily utilized in advanced research, drug development, and chemical synthesis, 4-Carbamoyl-2-methylbenzoic acid (CAS: 99357-97-8) requires stringent handling and disposal protocols. Because its long-term toxicological and ecological end-use hazards have not been fully characterized, laboratory personnel must treat this substance with the highest degree of caution, defaulting to hazardous waste protocols[1].

This guide provides a self-validating, step-by-step operational plan for the safe segregation, packaging, and disposal of this chemical, designed specifically for laboratory scientists and EHS professionals.

Physicochemical Profile & Waste Characterization

Understanding the physical and chemical properties of 4-Carbamoyl-2-methylbenzoic acid is critical for determining its compatibility with other waste streams. As a substituted benzoic acid containing an amide functional group, it is stable under standard conditions but poses specific reactivity risks if mismanaged.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication for Disposal
CAS Number 99357-97-8Must be explicitly listed on the EPA waste manifest to ensure accurate tracking[1].
Molecular Formula C9H9NO3Contains nitrogen; requires incineration facilities equipped with NOx scrubbers.
Molecular Weight 179.17 g/mol Utilized for calculating total mass/molarity in liquid waste mixtures.
Physical State Solid (Powder)High risk of aerosolization; dictates specific wet-method spill-response tactics[2].
Reactivity Incompatible with strong oxidizersMust be strictly segregated from peroxides, perchlorates, and strong bases[2].

Waste Segregation & Compatibility Workflow

The primary logistical challenge in disposing of R&D chemicals is preventing dangerous cross-reactions in the Satellite Accumulation Area (SAA). Benzoic acid derivatives can react violently with strong oxidizing agents, and their aqueous solutions can react with active metals to form explosive hydrogen gas[2]. Therefore, 4-Carbamoyl-2-methylbenzoic acid must be isolated from these incompatibles.

WasteWorkflow A Solid Waste Generation (4-Carbamoyl-2-methylbenzoic acid) B Contaminated with Halogens/Heavy Metals? A->B C Mixed/Halogenated Hazardous Waste B->C Yes D Non-Halogenated Organic Waste B->D No E Package in Compatible Container (HDPE/Glass) C->E D->E F Attach EPA RCRA Compliant Label E->F G Licensed Facility Incineration F->G

Fig 1. Decision matrix and disposal workflow for 4-Carbamoyl-2-methylbenzoic acid waste.

Step-by-Step Disposal Protocol

To ensure both environmental compliance and laboratory safety, execute the following self-validating protocol when disposing of this compound. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3)[3].

Phase 1: Containment and Packaging Causality: Selecting the correct container prevents chemical leaching, moisture ingress, and environmental exposure.

  • Determine the Waste State: Identify if the waste is a dry powder (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent (e.g., HPLC effluent, assay mixture).

  • Select the Receptacle:

    • For Solid Waste: Utilize a wide-mouth High-Density Polyethylene (HDPE) container. HDPE is inert to weak organic acids and prevents moisture ingress.

    • For Liquid Waste: Utilize a narrow-mouth borosilicate glass or PTFE-lined container, especially if the compound is dissolved in aggressive organic solvents like DMSO or Methanol[4].

  • Transfer the Material: Use an anti-static scoop for dry powders to minimize electrostatic repulsion and dust generation.

    • Validation Checkpoint: After transfer, perform a dry wipe test on the exterior of the container. A visually clean wipe validates that no microscopic powder residue remains on the handling surface, confirming a safe transfer.

Phase 2: Regulatory Labeling & Accumulation Causality: Proper identification is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure "cradle to grave" management[4]. 4. Affix the Label: Attach a standardized Hazardous Waste label immediately upon placing the first drop or grain of waste into the container[5]. 5. Document the Contents: Clearly write "4-Carbamoyl-2-methylbenzoic acid" and its CAS number (99357-97-8). Do not use abbreviations or chemical structures. 6. Store in the SAA: Place the container in a designated Satellite Accumulation Area. Ensure the container is kept tightly closed at all times except when actively adding waste[4].

Phase 3: Final Disposition 7. Initiate Pick-up: Once the container reaches 90% capacity, or approaches the 12-month accumulation limit, contact your Environmental Health and Safety (EHS) department[5]. 8. Incineration: The waste will be transported to a licensed facility for high-temperature incineration.

  • Causality: Incineration is the preferred method because thermal destruction completely breaks down the aromatic ring and amide bonds, preventing active pharmaceutical ingredients (APIs) from entering the water supply[3]. Indiscriminate drain disposal of this compound is strictly prohibited[5].

Emergency Spill Response Plan

In the event of an accidental release, the physical state of the powder presents an immediate inhalation hazard.

  • Evacuate and Isolate: Secure the immediate area and eliminate all sources of ignition[2].

  • Prevent Aerosolization (Critical Step): DO NOT DRY SWEEP. Dry sweeping forces fine particulates into the ambient air, bypassing standard ventilation and posing an inhalation risk[2].

  • Clean-up: Moisten the spilled material with a compatible liquid (e.g., water or a mild solvent, depending on the surface) to bind the dust, or utilize a HEPA-filter vacuum[2][6].

  • Package: Place all collected material and contaminated PPE into a sealed hazardous waste container for disposal[2].

References

[1] Title: Safety Data Sheet: 4-Carbamoyl-2-methylbenzoic acid | Source: BLD Pharmatech | URL: 1 [3] Title: Safety Data Sheet: Benzoic acid | Source: MetaSci Inc. | URL: 3 [2] Title: Hazardous Substance Fact Sheet: Benzoic Acid | Source: New Jersey Department of Health | URL:2 [5] Title: Hazardous Waste Management Plan | Source: Lafayette College Public Safety | URL:5 [4] Title: Hazardous Waste Disposal Guidelines | Source: Purdue University Fort Wayne | URL:4 [6] Title: Benzoic Acid – Uses and Safety | Source: VelocityEHS | URL: 6

Sources

Personal protective equipment for handling 4-Carbamoyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional organic building blocks like 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8) requires more than just a generic safety protocol; it requires a mechanistic understanding of the chemical's physical state and its interaction with laboratory solvents.

This guide provides a self-validating, step-by-step operational framework designed for drug development professionals. By understanding the causality behind these safety choices, your laboratory can ensure uncompromising safety and analytical integrity.

Physicochemical Hazard Profile & Causality

4-Carbamoyl-2-methylbenzoic acid contains both a carboxylic acid and a primary amide moiety. While it is not acutely toxic, its physical properties dictate specific handling strategies[1]:

  • Inhalation & Electrostatic Scatter: In its dry, milled powder form, this compound is highly susceptible to electrostatic repulsion. Weighing without static mitigation can cause the powder to aerosolize. Inhalation of these fine particulates causes mechanical and chemical irritation to the mucosal membranes of the respiratory tract[2].

  • The Solvent-Carrier Effect (Critical Insight): In drug discovery workflows, this compound is routinely solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for high-throughput screening. This transition from solid to solution drastically alters your risk profile. While standard nitrile gloves provide an excellent barrier against dry organic powders, DMSO rapidly degrades thin-mil nitrile (permeation breakthrough occurs in under a minute)[3]. If a DMSO solution splashes onto a nitrile glove, the solvent acts as a molecular carrier, transporting the dissolved 4-Carbamoyl-2-methylbenzoic acid directly through the glove and your epidermal layer into the bloodstream.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards described above, PPE must be dynamically selected based on the operational scale and the physical state of the compound.

Scale / TaskEye ProtectionHand ProtectionBody ProtectionEngineering / Respiratory Controls
Analytical Weighing (<100 mg, Solid) Safety glasses with side shieldsSingle standard nitrile gloves (≥4 mil)Standard flame-retardant lab coatDuctless weighing enclosure or fume hood (sash lowered)
Preparative Scale (>1 g, Solid) Chemical safety gogglesDouble nitrile glovesLab coat + disposable sleevesFume hood; N95/P100 particulate respirator if outside hood
Solution Handling (in DMSO/DMF) Chemical safety gogglesButyl rubber gloves (or heavy-duty laminate)Lab coat + chemical-resistant apronCertified laboratory chemical fume hood

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system: each step includes a built-in check to ensure the preceding safety measure was effective.

Phase 1: Environmental Setup & Pre-Weighing
  • Verify Ventilation: Ensure the analytical balance is located inside a certified laboratory chemical hood or a HEPA-filtered powder weighing station to capture airborne particulates[2].

  • Eliminate Static (Causality Check): Use an anti-static ionizer gun (e.g., Zerostat) on the weigh boat and spatula. Why? Neutralizing the static charge prevents the 4-Carbamoyl-2-methylbenzoic acid powder from repelling off the spatula and aerosolizing into your breathing zone.

Phase 2: Active Handling & Transfer
  • Don Solid-State PPE: Equip safety glasses, a lab coat, and standard nitrile gloves.

  • Transfer: Use a PTFE-coated or grounded stainless-steel spatula to transfer the powder. Keep the container as close to the weigh boat as possible to minimize the drop height, thereby reducing dust generation.

  • Seal: Cap the source bottle immediately after the transfer is complete to prevent environmental moisture from degrading the carboxylic acid group.

Phase 3: Solubilization (The High-Risk Transition)
  • Upgrade PPE: If you are preparing a stock solution (e.g., 10 mM in DMSO), remove your outer nitrile gloves and don butyl rubber gloves [3].

  • Solvent Addition: Slowly add the DMSO/DMF to the vial inside the fume hood.

  • Agitation: Cap the vial securely before vortexing or sonicating. Never vortex an open tube of DMSO-solubilized compound.

Phase 4: Post-Handling Decontamination
  • Surface Wipe-Down: Do not dry-sweep spilled powder, as this forces particulates into the air. Instead, dampen a disposable laboratory wipe with 70% ethanol or water and gently wipe the balance and surrounding bench space.

  • Glove Inspection: Inspect your gloves for any powder residue or solvent degradation before removal. Remove gloves using the "glove-in-glove" technique to trap contaminants inside.

Disposal and Waste Management Plan

Proper segregation of 4-Carbamoyl-2-methylbenzoic acid waste prevents dangerous cross-reactions and ensures regulatory compliance.

  • Solid Waste: Unused powder, contaminated weigh boats, and wiping towels must be placed in a sealed, clearly labeled container designated for "Non-Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions of the compound in DMSO or DMF must be collected in compatible High-Density Polyethylene (HDPE) carboys. Label the container as "Non-Halogenated Organic Liquid Waste - Contains DMSO." Do not mix with acidic or oxidative waste streams[2].

  • Contaminated PPE: Nitrile gloves used solely for powder handling can typically be disposed of as standard solid chemical waste. However, butyl gloves heavily contaminated with DMSO solutions must be segregated into specific hazardous waste streams to prevent secondary exposure to custodial staff.

Logical Workflow Diagram

The following decision tree illustrates the logical relationship between the physical state of 4-Carbamoyl-2-methylbenzoic acid, the required PPE, and the corresponding disposal route.

PPE_Workflow Start 4-Carbamoyl-2-methylbenzoic acid (CAS 99357-97-8) Handling StateDecision Determine Physical State (Solid Powder vs. Solution) Start->StateDecision Solid Solid Powder Handling (Weighing / Transfer) StateDecision->Solid Powder State Solution Solution Handling (DMSO / DMF Solubilization) StateDecision->Solution Solution State PPE_Solid PPE: Nitrile Gloves (≥4 mil), Safety Glasses, Lab Coat, Fume Hood / N95 Solid->PPE_Solid PPE_Solution PPE: Butyl Rubber Gloves, Chemical Goggles, Lab Coat, Fume Hood Solution->PPE_Solution Waste_Solid Disposal: Solid Organic Waste (Non-Halogenated) PPE_Solid->Waste_Solid Waste_Solution Disposal: Liquid Organic Waste (Non-Halogenated) PPE_Solution->Waste_Solution

Decision tree for 4-Carbamoyl-2-methylbenzoic acid handling, PPE selection, and waste disposal.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.